BAY 38-7271
説明
Structure
3D Structure
特性
IUPAC Name |
[3-[[(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl]oxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3O5S/c21-20(22,23)8-3-9-29(25,26)28-17-6-2-5-16(12-17)27-19-7-1-4-15-10-14(13-24)11-18(15)19/h1-2,4-7,12,14,24H,3,8-11,13H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJURALZPEJKKOV-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701010009 | |
| Record name | 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701010009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212188-60-8 | |
| Record name | 3-[[(2R)-2,3-Dihydro-2-(hydroxymethyl)-1H-inden-4-yl]oxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212188-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-38-7271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212188608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701010009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KN-387271 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRX4T6TMUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BAY 38-7271 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of BAY 38-7271
Introduction
This compound, also known as KN 38-7271, is a structurally novel, synthetic diarylether sulfonylester developed by Bayer AG.[1][2] It has been identified as a potent cannabinoid receptor agonist with significant neuroprotective properties.[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular targets, signaling pathways, and pharmacological effects observed in preclinical models. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action: Cannabinoid Receptor Agonism
The primary mechanism of action of this compound is its function as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][5] These receptors are G-protein coupled receptors (GPCRs) that are key components of the endocannabinoid system.[6][7] this compound demonstrates high affinity for both human and rat cannabinoid receptors, binding with nanomolar potency.[1][2] Its agonism at these receptors initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.[2][8] The CB1 receptor-mediated mechanism of its neuroprotective and other in vivo effects has been confirmed by the blockade of these effects with selective CB1 receptor antagonists.[2]
Signaling Pathway of this compound
Upon binding to CB1 and CB2 receptors, this compound induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation triggers several downstream intracellular signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and the activation of inwardly rectifying K⁺ channels (leading to neuronal hyperpolarization).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also stimulate the MAPK signaling cascade, including pathways like ERK1/2, which are involved in regulating cell survival and plasticity.[9]
These signaling events collectively contribute to the modulation of neuronal excitability, reduction of excitotoxicity, and promotion of cell survival, which are critical for the neuroprotective effects observed after brain injury.[9][10]
Quantitative Data Summary
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below for easy comparison.
Table 1: Receptor Binding Affinity
| Receptor Target | Source | Kᵢ (nM) | Reference |
| Cannabinoid CB1 | Recombinant Human | 1.85 | [11] |
| Cannabinoid CB1 | Rat Brain / Human Cortex | 0.46 - 1.85 | [2] |
| Cannabinoid CB1 | Not Specified | 2.91 | [1][5] |
| Cannabinoid CB2 | Recombinant Human | 5.96 | [11] |
| Cannabinoid CB2 | Not Specified | 4.24 | [1][5] |
Table 2: In Vivo Pharmacological Effects in Rats
| Assay | Endpoint | Dose / Route | Result | Reference |
| Hypothermia | Body Temperature Reduction | 6 µg/kg (i.v.) | Minimal Effective Dose | [2] |
| Hypothermia | Body Temperature Reduction | 0.02 mg/kg (i.v.) | ED₅₀ | [5] |
| Drug Discrimination | Generalization to CP 55,940 | 3 µg/kg (i.v.) | Complete Generalization | [2] |
Table 3: Neuroprotective and Anti-Edema Efficacy in Rat Models
| Model | Treatment Protocol | Dose | Infarct Volume / Edema Reduction | Reference |
| Subdural Hematoma (SDH) | 4h infusion, immediate | 100 ng/kg/h | 70% | [2] |
| Subdural Hematoma (SDH) | 4h infusion, 3h delay | 300 ng/kg/h | 59% | [2] |
| Subdural Hematoma (SDH) | 1h infusion, immediate | 0.1 µg/kg | 65% | [8] |
| Subdural Hematoma (SDH) | 15min infusion, 5h delay | 3 µg/kg | 64% | [8] |
| Transient MCAO | Not specified | 1 ng/kg/h | 91% (Cortex) | [8] |
| Transient MCAO | Not specified | 10 ng/kg/h | 53% (Striatum) | [8] |
| Subdural Hematoma (SDH) | 24h post-SDH | 250 ng/kg/h | 28% (Intracranial Pressure) | [8] |
| Subdural Hematoma (SDH) | 24h post-SDH | 250 ng/kg/h | 20% (Brain Water Content) | [8] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies, which are detailed below.
[³⁵S]GTPγS Binding Assay
This functional assay was used to confirm the agonist activity of this compound at CB1 receptors.[2][8]
-
Objective: To measure the activation of G-proteins by the receptor upon agonist binding.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from rat brain or recombinant cell lines) are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.
-
Binding: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation & Detection: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting, which is proportional to the extent of G-protein activation.
-
In Vivo Neuroprotection Models
The potent neuroprotective effects of this compound were evaluated in established rat models of traumatic brain injury and stroke.[2][3][8]
-
Objective: To assess the ability of this compound to reduce neuronal damage and brain swelling following an induced brain injury.
-
Models:
-
General Protocol:
-
Animal Preparation: Rats are anesthetized, and baseline physiological parameters are monitored.
-
Injury Induction: The specific brain injury (SDH or MCAO) is surgically induced.
-
Drug Administration: this compound or vehicle is administered, typically via intravenous infusion, at various doses and time points (immediately or delayed) relative to the injury.
-
Endpoint Analysis: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume (area of dead tissue). For edema studies, brain water content and intracranial pressure are measured.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. Page loading... [guidechem.com]
- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 7. This compound - Immunomart [immunomart.com]
- 8. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoids and endocannabinoids as therapeutics for nervous system disorders: preclinical models and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
The Cannabinoid Receptor Agonist BAY 38-7271: A Technical Overview of its Neuroprotective Effects in Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic brain injury (TBI) remains a significant cause of mortality and long-term disability worldwide, prompting extensive research into effective neuroprotective therapies.[1] One such avenue of investigation has focused on the endocannabinoid system, a key regulator of various physiological processes in the central nervous system. BAY 38-7271, a potent and selective cannabinoid CB1/CB2 receptor agonist, has emerged as a promising candidate in preclinical TBI models.[1][2][3] This technical guide provides an in-depth overview of the neuroprotective effects of this compound in TBI, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: CB1/CB2 Receptor Agonism
This compound exerts its neuroprotective effects primarily through the activation of cannabinoid receptors CB1 and CB2.[1] These G-protein coupled receptors are integral to modulating neurotransmission, inflammation, and neuronal survival. Activation of CB1 receptors, predominantly expressed on neurons, is associated with reduced excitotoxicity and inhibition of pro-inflammatory signaling pathways.[4] CB2 receptors, primarily found on microglia and other immune cells, play a crucial role in mitigating the neuroinflammatory response following TBI.[5][6][7][8] The dual agonism of this compound on both receptor subtypes provides a multi-faceted approach to neuroprotection in the complex pathophysiology of TBI.
Quantitative Efficacy in Preclinical TBI Models
Studies in rat models of TBI have demonstrated the significant neuroprotective efficacy of this compound in reducing infarct volume and cerebral edema. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuroprotective Efficacy of this compound in a Rat Acute Subdural Hematoma (SDH) Model
| Treatment Protocol | Dosage | Administration Route | Outcome Measure | Result | Reference |
| Immediate 1-hour infusion | 0.1 µg/kg | Intravenous | Infarct Volume Reduction | 65% | |
| Immediate 15-min infusion | 10 µg/kg | Intravenous | Infarct Volume Reduction | 53% | |
| Immediate 4-hour infusion | 100 ng/kg/h | Intravenous | Infarct Volume Reduction | 70% | [9] |
| 3-hour delayed 4-hour infusion | 300 ng/kg/h | Intravenous | Infarct Volume Reduction | 59% | [9] |
| 5-hour delayed 4-hour infusion | 1.0 µg/kg/h | Intravenous | Infarct Volume Reduction | 49% | |
| 5-hour delayed 15-min infusion | 3 µg/kg | Intravenous | Infarct Volume Reduction | 64% |
Table 2: Efficacy of this compound in a Rat Transient Middle Cerebral Artery Occlusion (tMCA-O) Model
| Treatment Protocol | Dosage | Administration Route | Outcome Measure | Result | Reference |
| Continuous Infusion | 1 ng/kg/h | Intravenous | Cortical Infarct Volume Reduction | 91% | |
| Continuous Infusion | 10 ng/kg/h | Intravenous | Striatal Infarct Volume Reduction | 53% |
Table 3: Effect of this compound on TBI-Induced Cerebral Edema and Intracranial Pressure (ICP)
| Treatment Protocol | Dosage | Administration Route | Outcome Measure | Result | Reference |
| Continuous Infusion | 250 ng/kg/h | Intravenous | Brain Water Content Reduction | 20% | |
| Continuous Infusion | 250 ng/kg/h | Intravenous | Intracranial Pressure Reduction | 28% |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies investigating the neuroprotective effects of this compound.
Rat Acute Subdural Hematoma (SDH) Model
This model simulates a common type of traumatic brain injury characterized by bleeding into the subdural space.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure:
-
A craniotomy is performed over the right parietal cortex.
-
The dura mater is carefully opened.
-
A subdural hematoma is induced by injecting autologous venous blood over the cortical surface.
-
-
Treatment Administration: this compound or vehicle is administered intravenously at various time points and infusion durations as specified in Table 1.
-
Outcome Assessment: 24 hours post-injury, the brains are harvested for infarct volume and brain water content analysis.
Rat Transient Middle Cerebral Artery Occlusion (tMCA-O) Model
This model is used to mimic ischemic stroke, a common secondary injury mechanism in TBI.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure:
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
-
Treatment Administration: this compound or vehicle is administered as a continuous intravenous infusion.
-
Outcome Assessment: After 24 hours of reperfusion, brains are collected for infarct volume measurement.
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to differentiate between viable and infarcted brain tissue.
-
Brain Sectioning: The harvested brain is sliced into coronal sections of a defined thickness (e.g., 2 mm).
-
Staining: The slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C for a specific duration (e.g., 30 minutes). Viable tissue, containing intact mitochondrial dehydrogenase enzymes, reduces TTC to a red formazan (B1609692) product. Infarcted tissue remains unstained (white).
-
Image Analysis: The stained sections are imaged, and the areas of infarction and the total area of each slice are quantified using image analysis software.
-
Volume Calculation: The infarct volume is calculated by integrating the infarct area over the thickness of the slices.
Brain Water Content Measurement
This method quantifies the extent of cerebral edema.
-
Sample Collection: A specific brain region (e.g., the cortex of the injured hemisphere) is dissected.
-
Wet Weight Measurement: The tissue sample is immediately weighed to obtain the wet weight.
-
Dry Weight Measurement: The sample is then dried in an oven at a specific temperature (e.g., 100°C) for a defined period (e.g., 24 hours) until a constant weight is achieved. This final weight is the dry weight.
-
Calculation: The brain water content is calculated as a percentage: ((Wet Weight - Dry Weight) / Wet Weight) * 100.
[³⁵S]GTPγS Binding Assay
This assay is used to determine the functional activity of G-protein coupled receptors, such as CB1 and CB2.
-
Membrane Preparation: Brain tissue is homogenized, and cell membranes containing the cannabinoid receptors are isolated through centrifugation.
-
Binding Reaction: The membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) in the presence of varying concentrations of this compound.
-
Separation: The receptor-bound [³⁵S]GTPγS is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter, which is proportional to the extent of G-protein activation by the receptor agonist.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are mediated through the activation of downstream signaling cascades following CB1 and CB2 receptor binding.
CB1 Receptor-Mediated Neuroprotection
Activation of neuronal CB1 receptors by this compound is hypothesized to trigger several neuroprotective pathways:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity, which can influence neuronal excitability and gene expression.
-
Activation of MAP Kinase Pathway: The extracellular signal-regulated kinase (ERK) pathway is activated, promoting cell survival and plasticity.
-
Modulation of Ion Channels: CB1 receptor activation can inhibit presynaptic calcium channels, reducing glutamate (B1630785) release and mitigating excitotoxicity. It can also activate inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced excitability.
-
Inhibition of NF-κB: This transcription factor plays a key role in the inflammatory response, and its inhibition by CB1 activation can reduce the expression of pro-inflammatory genes.[4]
CB2 Receptor-Mediated Anti-Inflammatory Effects
Activation of CB2 receptors on microglia by this compound is thought to suppress the neuroinflammatory cascade through the following mechanisms:
-
Inhibition of Microglial Activation: CB2 receptor agonism can prevent the morphological and functional activation of microglia, which are the primary immune cells of the brain.
-
Reduction of Pro-inflammatory Cytokines: The production and release of pro-inflammatory cytokines such as TNF-α and IL-1β are significantly reduced.[5][8]
-
Polarization towards M2 Phenotype: CB2 activation can promote the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype.[6][7]
-
Inhibition of NF-κB Pathway: Similar to CB1 receptors, CB2 activation in microglia can inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Pharmacokinetics and Clinical Development
A review of the in vitro and in vivo pharmacology of this compound indicates that it was safe and well-tolerated in Phase I clinical studies when administered via intravenous infusion for either 1 or 24 hours.[1] The doses required for maximal neuroprotective efficacy in animal models were significantly lower than those that induced typical cannabinoid-like side effects, suggesting a favorable therapeutic window.[1]
Pharmacokinetic studies in rats revealed information on the drug's metabolism and plasma concentrations.[1][10] this compound was licensed to KeyNeurotek Pharmaceuticals for further clinical development.[4] A Phase IIa clinical trial was initiated to investigate the efficacy, safety, and pharmacokinetics of two dose levels of this compound (also known as KN 38-7271) versus placebo in comatose patients with severe TBI. However, the development of this compound appears to have been discontinued.
Conclusion
This compound has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models of traumatic brain injury. Its dual agonism at CB1 and CB2 receptors allows it to target multiple pathological processes in the secondary injury cascade, including excitotoxicity and neuroinflammation. The quantitative data from animal studies highlight its potency and a favorable therapeutic window. While its clinical development was halted, the extensive preclinical data on this compound provide valuable insights for the development of future cannabinoid-based therapies for traumatic brain injury. The detailed experimental protocols and understanding of its signaling pathways can serve as a foundation for further research in this promising area of neuropharmacology.
References
- 1. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CB1 cannabinoid receptors are involved in neuroprotection via NF-kappa B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CB2 Receptor in the Recovery of Mice after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activation of cannabinoid receptor-2 reduces neuroinflammation after traumatic brain injury via alternative macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Analgesic Potential of BAY 38-7271: A Preclinical In-Depth Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271, a potent agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), has emerged as a compound of significant interest in preclinical research.[1] Developed by Bayer AG, this molecule has demonstrated notable analgesic and neuroprotective effects in various animal models.[1] This technical guide provides a comprehensive overview of the preclinical analgesic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from neuroprotective studies as a proxy for its therapeutic potential, outlining relevant experimental protocols, and visualizing critical pathways and workflows. While direct quantitative data on its analgesic efficacy is limited in the public domain, this guide synthesizes the available information to offer valuable insights for the scientific community.
Mechanism of Action: CB1/CB2 Receptor Agonism
This compound exerts its pharmacological effects primarily through the activation of CB1 and CB2 receptors, which are key components of the endocannabinoid system. These G protein-coupled receptors (GPCRs) are integral in modulating pain perception, inflammation, and neuronal activity.
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), including the brain and spinal cord, CB1 receptors play a crucial role in mediating the psychoactive and analgesic effects of cannabinoids. Their activation typically leads to the inhibition of neurotransmitter release.
-
CB2 Receptors: Primarily found in peripheral tissues, particularly on immune cells, CB2 receptors are critically involved in modulating inflammation and immune responses. Their activation is generally not associated with psychoactive effects, making them an attractive target for analgesic drug development.
This compound is a full agonist with high affinity for both CB1 and CB2 receptors, with Ki values of 2.91nM at CB1 and 4.24nM at CB2.[2] This dual agonism suggests a multifaceted approach to analgesia, targeting both central and peripheral pain pathways, as well as inflammatory processes.
Signaling Pathway of CB1/CB2 Receptor Activation
The binding of this compound to CB1 and CB2 receptors initiates a cascade of intracellular signaling events, primarily through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of various ion channels. The activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels ultimately result in a decrease in neuronal excitability and a reduction in the release of pro-nociceptive neurotransmitters.
Quantitative Data from Preclinical Neuroprotective Models
| Preclinical Model | Species | Endpoint Measured | Dosage of this compound | Outcome | Citation |
| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 100 ng/kg/h (4-hour infusion) | 70% reduction | [3] |
| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 300 ng/kg/h (4-hour infusion, 3-hour delay) | 59% reduction | [3] |
| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 0.1 µg/kg (1-hour infusion) | 65% reduction | [4] |
| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 10 µg/kg (15-minute infusion) | 53% reduction | [4] |
| Traumatic Brain Injury (Subdural Hematoma) | Rat | Infarct Volume Reduction | 3 µg/kg (15-minute infusion, 5-hour delay) | 64% reduction | [4] |
| Transient Middle Cerebral Artery Occlusion | Rat | Infarct Volume Reduction (Cortex) | 1 ng/kg/h | 91% reduction | [4] |
| Transient Middle Cerebral Artery Occlusion | Rat | Infarct Volume Reduction (Striatum) | 10 ng/kg/h | 53% reduction | [4] |
| Traumatic Brain Injury (Subdural Hematoma) | Rat | Intracranial Pressure Reduction | 250 ng/kg/h | 28% reduction | [4] |
| Traumatic Brain Injury (Subdural Hematoma) | Rat | Brain Water Content Reduction | 250 ng/kg/h | 20% reduction | [4] |
Experimental Protocols for Preclinical Pain Models
Standard preclinical models are employed to assess the analgesic properties of novel compounds. While specific protocols for this compound in these models were not detailed in the provided search results, the following are generalized methodologies for key assays.
Tail-Flick Test
This test is used to evaluate the spinal analgesic effects of a compound against a thermal stimulus.
-
Apparatus: A tail-flick meter with a radiant heat source.
-
Procedure:
-
The rat is gently restrained, and its tail is placed over the heat source.
-
The time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
This compound would be administered (e.g., intravenously or intraperitoneally) at varying doses.
-
Tail-flick latencies are re-measured at predetermined time points after administration.
-
The percentage of maximal possible effect (%MPE) is calculated to determine the analgesic response.
-
Hot Plate Test
This model assesses the supraspinal analgesic response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a controlled surface temperature.
-
Procedure:
-
The animal is placed on the heated surface of the hot plate.
-
The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.
-
A cut-off time is used to avoid injury.
-
A baseline latency is established before treatment.
-
Following the administration of this compound, the latency to respond is measured again at various time intervals.
-
An increase in response latency indicates an analgesic effect.
-
Formalin Test
This model is used to assess a compound's efficacy against both acute and persistent inflammatory pain.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.
-
The animal is then placed in the observation chamber.
-
Nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw) are observed and quantified over a set period, typically divided into two phases:
-
Phase 1 (0-5 minutes post-injection): Represents acute, non-inflammatory pain.
-
Phase 2 (15-60 minutes post-injection): Represents inflammatory pain.
-
-
This compound would be administered prior to the formalin injection.
-
A reduction in the duration or frequency of nociceptive behaviors in either phase indicates an analgesic effect.
-
Experimental Workflow for Preclinical Pain Assessment
The following diagram illustrates a generalized workflow for evaluating the analgesic potential of a test compound like this compound in a preclinical setting.
Conclusion and Future Directions
This compound stands out as a potent dual CB1/CB2 receptor agonist with significant promise, as evidenced by its robust neuroprotective effects in preclinical models. While direct and detailed quantitative data on its analgesic properties are currently limited in the accessible literature, its mechanism of action strongly suggests a high potential for efficacy in various pain states, including neuropathic and inflammatory pain. The profound neuroprotective activity observed at very low doses further underscores its potency and potential therapeutic window.
Future research should focus on conducting and publishing detailed studies on the analgesic effects of this compound in established preclinical pain models. Determining dose-response relationships, ED50 values, and efficacy in models of chronic pain will be crucial for advancing this compound toward clinical development for pain management. Such data will be invaluable for drug development professionals and researchers seeking novel, non-opioid analgesics.
References
- 1. This compound [medbox.iiab.me]
- 2. pain formalin test: Topics by Science.gov [science.gov]
- 3. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY 38-7271: A Technical Overview of a Potent Cannabinoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent, synthetic cannabinoid receptor agonist that has demonstrated significant therapeutic potential in preclinical research, particularly in the context of neuroprotection. Developed by Bayer AG, this diarylether sulfonylester has been a subject of interest for its high affinity and efficacy at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, based on publicly available data.
Chemical Structure and Properties
This compound, with the IUPAC name (−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluorobutyl-1-sulfonate, is a structurally complex small molecule. Its chemical identity is well-defined by its CAS number, molecular formula, and other identifiers.
| Property | Value | Source |
| IUPAC Name | (−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluorobutyl-1-sulfonate | [1] |
| CAS Number | 212188-60-8 | [1] |
| Chemical Formula | C₂₀H₂₁F₃O₅S | [1] |
| Molar Mass | 430.44 g·mol⁻¹ | [1] |
| SMILES | FC(F)(F)CCCS(=O)(=O)Oc химическая формулаc(Oc1cccc2c1C--INVALID-LINK--CO)c3 | [1] |
Below is a two-dimensional representation of the chemical structure of this compound.
Synthesis
A generalized synthetic approach for diarylether sulfonate compounds, such as this compound, would likely involve a multi-step process. A hypothetical workflow is presented below to illustrate the potential key transformations.
Disclaimer: This diagram represents a generalized and hypothetical synthesis route and does not reflect the actual, verified synthesis protocol for this compound.
Biological Activity and Experimental Data
This compound is a potent agonist at both CB1 and CB2 receptors, with high binding affinity. The following table summarizes the reported in vitro binding affinities.
| Receptor | Kᵢ (nM) | Source |
| Human CB1 | 2.91 | [1] |
| Human CB2 | 4.24 | [1] |
Experimental Protocols
While specific synthesis details are unavailable, pharmacological studies have employed various in vitro and in vivo assays to characterize the activity of this compound. A key publication by Mauler F, et al. in the Journal of Pharmacology and Experimental Therapeutics (2002) details some of these experimental methods.
Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to cannabinoid receptors.
-
Methodology: Radioligand binding assays were performed using membranes from cells expressing human CB1 and CB2 receptors. The displacement of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) by increasing concentrations of this compound was measured. The inhibitor constant (Kᵢ) was then calculated from the IC₅₀ values.
Functional Assays (e.g., [³⁵S]GTPγS Binding):
-
Objective: To determine the functional activity (agonism/antagonism) of this compound at cannabinoid receptors.
-
Methodology: The binding of [³⁵S]GTPγS to G-protein coupled receptors upon agonist stimulation was measured in cell membranes expressing CB1 or CB2 receptors. An increase in [³⁵S]GTPγS binding in the presence of this compound indicates agonist activity.
The signaling pathway for cannabinoid receptor activation, which is relevant to the functional assays performed on this compound, is depicted below.
Conclusion
This compound is a well-characterized cannabinoid receptor agonist with high affinity and potency. Its unique chemical structure and significant neuroprotective effects observed in preclinical models make it a valuable tool for cannabinoid research. While detailed synthesis protocols are not publicly available, the existing pharmacological data provide a strong foundation for its use in scientific investigation. Further research and potential disclosure of its synthetic route would be beneficial for the scientific community to fully explore the therapeutic potential of this and related compounds.
References
BAY 38-7271 (CAS RN: 212188-60-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271, also known as (-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate, is a potent and selective synthetic cannabinoid receptor agonist. Developed by Bayer AG, it exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Initially investigated for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and cerebral ischemia, its development was licensed to KeyNeurotek Pharmaceuticals.[1] Although it reached Phase II clinical trials in 2008, its development appears to have been discontinued.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.
Chemical Properties and Synthesis
This compound is a diarylether sulfonylester derivative, structurally distinct from classical cannabinoids.[3] Its chemical formula is C20H21F3O5S, and its molar mass is 430.44 g/mol .[1]
Proposed Synthesis:
While the specific, detailed synthesis of this compound is proprietary, a plausible synthetic route can be conceptualized based on general organic chemistry principles and published syntheses of similar compounds. The synthesis would likely involve a multi-step process culminating in the formation of the sulfonate ester. A key step would be the coupling of a substituted indanol derivative with a substituted phenol, followed by sulfonation. The stereochemistry of the hydroxymethylindanyl moiety is crucial for its biological activity.
Mechanism of Action and Pharmacology
This compound acts as a full agonist at both CB1 and CB2 receptors.[1][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular signaling events.
Signaling Pathways
Activation of CB1 and CB2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Furthermore, cannabinoid receptor activation can influence ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
Another significant downstream signaling cascade affected is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) pathway.[6][7][8][9] The activation of the MAPK/ERK pathway is complex and can be cell-type specific, but it is generally associated with the regulation of gene expression, cell proliferation, and survival.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinities and Potency
| Parameter | Receptor | Species | Value | Reference |
| Ki | CB1 | Human | 2.91 nM | [1][4] |
| Ki | CB2 | Human | 4.24 nM | [1][4] |
| Ki | CB1 | Rat | 0.46 - 1.85 nM | [3] |
| EC50 ([35S]GTPγS) | CB1 | Rat | - | [3] |
Table 2: In Vivo Neuroprotective Efficacy
| Animal Model | Treatment Paradigm | Dosage | Outcome | Reference |
| Rat Traumatic Brain Injury (Acute Subdural Hematoma) | 4-hour infusion immediately after injury | 100 ng/kg/h | 70% reduction in infarct volume | [3] |
| Rat Traumatic Brain Injury (Acute Subdural Hematoma) | 4-hour infusion with 3-hour delay | 300 ng/kg/h | 59% reduction in infarct volume | [3] |
| Rat Traumatic Brain Injury (Acute Subdural Hematoma) | 1-hour infusion immediately after injury | 0.1 µg/kg | 65% reduction in infarct volume | [10] |
| Rat Traumatic Brain Injury (Acute Subdural Hematoma) | 15-min infusion with 5-hour delay | 3 µg/kg | 64% reduction in infarct volume | [10] |
| Rat Middle Cerebral Artery Occlusion (Permanent) | - | - | Confirmed neuroprotective potential | [3] |
| Rat Middle Cerebral Artery Occlusion (Transient) | - | 1 ng/kg/h | 91% reduction in cortical infarct volume | [10] |
| Rat Middle Cerebral Artery Occlusion (Transient) | - | 10 ng/kg/h | 53% reduction in striatal infarct volume | [10] |
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing the cannabinoid receptors (e.g., rat brain or CHO cells transfected with human CB1/CB2).
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EGTA, and GDP.
-
Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of this compound (or other test compounds), and [35S]GTPγS in the assay buffer.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60-90 minutes) to allow for the binding of [35S]GTPγS to activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)
This model is used to evaluate the neuroprotective effects of compounds in a clinically relevant setting of TBI.
Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Place the rat in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the parietal cortex, taking care not to damage the dura mater.
-
-
Induction of Hematoma:
-
Treatment: Administer this compound or vehicle intravenously at the desired time points (e.g., immediately after injury or with a delay).
-
Monitoring: Monitor physiological parameters such as intracranial pressure (ICP) and mean arterial blood pressure (MABP) throughout the experiment.
-
Neurological Assessment: Perform behavioral tests at various time points post-injury to assess neurological deficits.
-
Histological Analysis:
-
After a set survival period (e.g., 24 hours or 7 days), euthanize the animals and perfuse the brains.
-
Harvest the brains and section them.
-
Stain the sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) or for specific cellular and molecular markers.
-
Quantify the infarct volume and other histological parameters.
-
Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This model is a widely used to study focal cerebral ischemia (stroke).
Methodology:
-
Animal Preparation: Anesthetize adult male rats.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a nylon monofilament suture with a blunted, coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 90 minutes for transient MCAO) or permanently.
-
For transient MCAO, withdraw the filament to allow for reperfusion.
-
-
Treatment: Administer this compound or vehicle as required.
-
Assessment: Similar to the TBI model, assess neurological deficits and perform histological analysis to determine infarct volume.
Conclusion
This compound is a well-characterized, potent cannabinoid receptor agonist with demonstrated neuroprotective effects in preclinical models of acute brain injury. Despite its stalled clinical development, the data and methodologies associated with this compound remain valuable for researchers in the fields of cannabinoid pharmacology, neuroprotection, and drug development. This technical guide provides a comprehensive resource for understanding the key attributes of this compound and for designing future studies in these areas.
References
- 1. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 2. researchgate.net [researchgate.net]
- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new rat model of diffuse brain injury associated with acute subdural hematoma: assessment of varying hematoma volume, insult severity, and the presence of hypoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The construction of an improved model of acute subdural hematoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of BAY 38-7271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective cannabinoid receptor agonist with high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] Developed by Bayer AG, this compound has demonstrated significant neuroprotective effects in preclinical models, suggesting its potential therapeutic application in conditions such as traumatic brain injury and cerebral ischemia.[1][3] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols are provided to enable replication and further investigation of its properties.
Core Data Summary
The in vitro characteristics of this compound have been determined through a series of binding and functional assays. The key quantitative data are summarized in the tables below for ease of comparison.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Human CB1 | Recombinant | [3H]CP 55,940 | 2.91 | [1] |
| Human CB2 | Recombinant | [3H]CP 55,940 | 4.24 | [1] |
| Rat Brain CB1 | Native | Not Specified | 0.46 - 1.85 | [4][5] |
| Human Cortex CB1 | Native | Not Specified | 0.46 - 1.85 | [4][5] |
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | CB1 | Not Specified | Agonist Activity | Full Agonist | [1] |
| [35S]GTPγS Binding | CB2 | Not Specified | Agonist Activity | Full Agonist | [1] |
| Adenylyl Cyclase | CB1/CB2 | Not Specified | cAMP levels | Inhibition |
Signaling Pathways
This compound exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling mechanism involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of these receptors can also lead to the modulation of various ion channels and other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
BAY 38-7271: A Comprehensive Technical Guide to its Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of BAY 38-7271 for cannabinoid receptors. This compound is a potent cannabinoid receptor agonist with demonstrated analgesic and neuroprotective effects, making it a significant compound of interest in scientific research and therapeutic development.[1] This document summarizes key quantitative data, details common experimental protocols for assessing receptor binding and functional activity, and visualizes associated signaling pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound to cannabinoid receptors CB1 and CB2 has been determined through various radioligand binding studies. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The data presented below is a compilation from multiple sources.
| Receptor | Ki (nM) | Source Species/System | Reference |
| Human CB1 | 1.85 | Recombinant | [2][3] |
| Human CB1 | 0.46 - 1.85 | Recombinant, Human Cortex, Rat Brain | [4] |
| CB1 | 2.91 | Not Specified | [1][5][6][7] |
| Human CB2 | 5.96 | Recombinant | [2][3] |
| CB2 | 4.24 | Not Specified | [1][5][6][7] |
Note: Variations in reported Ki values can be attributed to differences in experimental conditions, such as the radioligand used, the source of the receptor (e.g., recombinant cell lines vs. native tissue), and the specific assay buffer compositions.
Experimental Protocols
The characterization of a compound's interaction with a receptor involves a suite of in vitro assays. Below are detailed methodologies for key experiments used to determine the binding affinity and functional activity of ligands like this compound at cannabinoid receptors.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-K1 or HEK-293 cells).
-
Radioligand (e.g., [3H]CP55940).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preclinical Efficacy of BAY 38-7271 in Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. The cannabinoid system has emerged as a promising therapeutic target for neuroprotection in ischemic stroke. BAY 38-7271 is a potent agonist of cannabinoid receptors CB1 and CB2 and has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its efficacy, mechanism of action, and the experimental methodologies used to evaluate its therapeutic potential.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in various preclinical models of cerebral ischemia and related neurotrauma. The following tables summarize the key findings.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCA-O)
| Treatment Regimen | Dose | Infarct Volume Reduction (Cortex) | Infarct Volume Reduction (Striatum) |
| Intravenous Infusion | 1 ng/kg/h | 91%[1][2] | - |
| Intravenous Infusion | 10 ng/kg/h | - | 53%[1][2] |
Table 2: Neuroprotective Efficacy of this compound in a Rat Model of Acute Subdural Hematoma (SDH)
| Administration Route & Timing | Dose / Infusion Rate | Infarct Volume Reduction | Reference |
| 1-hour intravenous infusion immediately after SDH | 0.1 µg/kg | 65% | [1][2] |
| 15-minute intravenous infusion immediately after SDH | 10 µg/kg | 53% | [1][2] |
| 4-hour intravenous infusion with a 5-hour delay | 1.0 µg/kg/h | 49% | [1][2] |
| 15-minute intravenous infusion with a 5-hour delay | 3 µg/kg | 64% | [1][2] |
| 4-hour intravenous infusion immediately after SDH | 100 ng/kg/h | 70% | [3] |
| 4-hour intravenous infusion with a 3-hour delay | 300 ng/kg/h | 59% | [3] |
Table 3: Effects of this compound on Intracranial Pressure and Brain Edema in the Rat SDH Model (24 hours post-injury)
| Parameter | Dose (Intravenous Infusion) | Reduction |
| Intracranial Pressure | 250 ng/kg/h | 28%[1][2] |
| Brain Water Content | 250 ng/kg/h | 20%[1][2] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCA-O) Model in Rats
This model mimics focal ischemic stroke with reperfusion.
a. Animal Preparation:
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Arterial blood gases, pH, and blood glucose are monitored and maintained within physiological ranges.
b. Surgical Procedure (Intraluminal Filament Method):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated distally and coagulated.
-
A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specified period (e.g., 90 or 120 minutes).
-
The filament is then withdrawn to allow for reperfusion of the MCA territory.
c. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., a mixture of cremophor, ethanol, and saline).
-
The drug is administered via intravenous infusion at the doses and time points specified in the experimental design.
d. Assessment of Infarct Volume:
-
24 to 48 hours after reperfusion, rats are euthanized.
-
Brains are rapidly removed and sectioned coronally (2 mm thickness).
-
Sections are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 15-30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted area white.
-
The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.
Acute Subdural Hematoma (SDH) Model in Rats
This model is used to study the effects of traumatic brain injury and associated ischemic damage.
a. Animal Preparation:
-
Similar to the tMCA-O model, male rats are anesthetized and physiologically monitored.
b. Surgical Procedure:
-
A burr hole is drilled over the parietal cortex.
-
A catheter is inserted into the subdural space.
-
A specific volume of autologous non-heparinized blood (e.g., 400 µL) is slowly infused into the subdural space to create a hematoma.
-
The catheter is removed, and the burr hole is sealed.
c. Drug Administration:
-
This compound is administered intravenously at the specified doses and time points relative to the induction of the SDH.
d. Outcome Measures:
-
Infarct volume is assessed using TTC staining as described above.
-
Intracranial pressure can be monitored continuously using a parenchymal probe.
-
Brain water content is determined by comparing the wet and dry weights of brain tissue samples.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of this compound in Cerebral Ischemia
The neuroprotective effects of this compound are mediated through the activation of CB1 and CB2 cannabinoid receptors.
Caption: this compound signaling pathway in cerebral ischemia.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines the typical workflow for assessing the neuroprotective effects of a compound like this compound in a preclinical model of cerebral ischemia.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
Preclinical studies have consistently demonstrated the potent neuroprotective effects of this compound in models of cerebral ischemia. Its ability to significantly reduce infarct volume, intracranial pressure, and brain edema highlights its therapeutic potential. The mechanism of action, involving the activation of both CB1 and CB2 receptors, targets key pathological processes in ischemic stroke, namely excitotoxicity and neuroinflammation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the neuroprotective properties of cannabinoid receptor agonists in the context of cerebral ischemia. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of stroke.
References
Methodological & Application
Application Notes and Protocols for BAY 38-7271 In Vivo Studies
These application notes provide a comprehensive overview of the experimental use of BAY 38-7271, a potent cannabinoid receptor agonist, in preclinical in vivo models of neurological injury. The provided protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a structurally novel, highly potent and selective full agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] Its neuroprotective effects are primarily mediated through the activation of CB1 receptors located on neurons.[3] Activation of these receptors initiates a cascade of intracellular signaling events that protect neurons from damage in models of traumatic brain injury and cerebral ischemia.[1][4] Key downstream pathways include the activation of pro-survival signaling cascades such as PI3K/Akt and ERK, which in turn can lead to the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). Additionally, CB1 receptor activation can inhibit the release of excitotoxic neurotransmitters like glutamate (B1630785) and suppress neuroinflammatory pathways, such as the NF-κB signaling cascade.[3]
Signaling Pathway
Quantitative Data from In Vivo Studies
The neuroprotective efficacy of this compound has been demonstrated in various rodent models of neurological injury. The following tables summarize the key quantitative findings.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Acute Subdural Hematoma (SDH)
| Dosage and Administration Route | Infusion Duration | Treatment Delay | Outcome Measure | Efficacy |
| 100 ng/kg/h, i.v. | 4 hours | Immediate | Infarct Volume Reduction | 70% |
| 300 ng/kg/h, i.v. | 4 hours | 3 hours | Infarct Volume Reduction | 59% |
| 0.1 µg/kg, i.v. | 1 hour | Immediate | Infarct Volume Reduction | 65% |
| 10 µg/kg, i.v. | 15 minutes | Immediate | Infarct Volume Reduction | 53% |
| 1.0 µg/kg/h, i.v. | 4 hours | 5 hours | Infarct Volume Reduction | 49% |
| 3 µg/kg, i.v. | 15 minutes | 5 hours | Infarct Volume Reduction | 64% |
| 250 ng/kg/h, i.v. | 24 hours | Immediate | Intracranial Pressure Reduction | 28% |
| 250 ng/kg/h, i.v. | 24 hours | Immediate | Brain Water Content Reduction | 20% |
Table 2: Neuroprotective Effects of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Dosage and Administration Route | Outcome Measure | Efficacy |
| 1 ng/kg/h, i.v. | Cortical Infarct Volume Reduction | 91% |
| 10 ng/kg/h, i.v. | Striatal Infarct Volume Reduction | 53% |
Experimental Protocols
The following are detailed protocols for two common in vivo models used to evaluate the neuroprotective effects of this compound.
Protocol 1: Acute Subdural Hematoma (SDH) in Rats
This model simulates a traumatic brain injury characterized by bleeding into the subdural space.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
High-speed dental drill
-
30-gauge needle
-
Infusion pump
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Physiological monitoring equipment (for intracranial pressure - ICP, and mean arterial blood pressure - MABP)
-
Suturing material
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Place the animal in a stereotaxic frame.
-
Insert a catheter into the femoral artery for continuous MABP monitoring and blood sampling.
-
Insert a catheter into the femoral vein for intravenous drug administration.
-
-
Surgical Procedure:
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy over the right parietal cortex using a high-speed dental drill. Keep the dura mater intact.
-
For ICP monitoring, a separate burr hole can be drilled and a pressure probe inserted into the epidural space.
-
-
Induction of SDH:
-
Gently insert a 30-gauge needle through the dura into the subdural space.
-
Inject a specific volume of non-heparinized autologous blood (e.g., 200-400 µL), previously drawn from the femoral artery, into the subdural space over a period of 5-10 minutes.
-
After injection, seal the burr hole with bone wax.
-
-
Drug Administration:
-
Prepare the this compound solution in a suitable vehicle. A common vehicle for cannabinoid agonists is a 1:1:18 mixture of ethanol:Emulphor:saline. The final concentration should be prepared to deliver the desired dose based on the infusion rate and animal's body weight.
-
Initiate the intravenous infusion of this compound or vehicle according to the experimental design (e.g., immediately after SDH induction or with a specified delay).
-
-
Post-operative Care and Monitoring:
-
Suture the scalp incision.
-
Allow the animal to recover from anesthesia in a warm environment.
-
Continuously monitor physiological parameters such as MABP and ICP for the duration of the experiment.
-
-
Outcome Assessment:
-
At a predetermined time point (e.g., 24 or 48 hours post-injury), euthanize the animal.
-
Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brain for histological analysis (e.g., TTC staining to determine infarct volume) or other biochemical assays.
-
Neurological deficit scoring can also be performed at various time points post-injury.
-
Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model simulates ischemic stroke by temporarily blocking blood flow in the middle cerebral artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Operating microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Vessel clips
-
Infusion pump
-
This compound
-
Vehicle (as described in Protocol 1)
-
Suturing material
Procedure:
-
Animal Preparation:
-
Anesthetize the rat as described in the SDH protocol.
-
Place the animal in a supine position.
-
Make a midline cervical incision to expose the right common carotid artery (CCA).
-
-
Surgical Procedure:
-
Under an operating microscope, carefully dissect and isolate the CCA, the external carotid artery (ECA), and the internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Place temporary ligatures or micro-vessel clips on the CCA and ICA to prevent bleeding.
-
-
Induction of MCAO:
-
Make a small incision in the ECA stump.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
A successful occlusion is often confirmed by a drop in cerebral blood flow, which can be monitored using laser Doppler flowmetry.
-
-
Drug Administration:
-
Administer this compound or vehicle via a cannulated femoral vein as described in the SDH protocol. The infusion can be started at the time of occlusion or reperfusion.
-
-
Reperfusion:
-
After a defined period of occlusion (e.g., 60 or 90 minutes), gently withdraw the suture to allow for reperfusion of the MCA territory.
-
-
Post-operative Care:
-
Remove the vessel clips and ligate the ECA stump.
-
Close the cervical incision in layers.
-
Allow the animal to recover from anesthesia in a warm and monitored environment.
-
-
Outcome Assessment:
-
Assess neurological deficits at various time points (e.g., 2, 24, and 48 hours) using a standardized scoring system.
-
At the end of the experiment (e.g., 48 hours), euthanize the animal and harvest the brain for infarct volume analysis using TTC staining.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the procedures based on their specific experimental goals and institutional animal care and use guidelines. The exact formulation of this compound for intravenous infusion was not explicitly detailed in the reviewed literature; therefore, the suggested vehicle is based on common practices for similar compounds. It is recommended to perform pilot studies to determine the optimal formulation and dosage for your specific experimental setup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. BAY 59-3074 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for BAY 38-7271 in Rat Models of Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a structurally novel, highly selective, and potent cannabinoid CB1/CB2 receptor agonist that has demonstrated significant neuroprotective efficacy in preclinical rat models of traumatic brain injury (TBI).[1][2] Its ability to reduce neuronal damage and brain edema, even with a therapeutic window of at least 5 hours post-injury, makes it a compelling candidate for further investigation in the context of TBI therapeutics.[1][2][3] These application notes provide a summary of key quantitative data and detailed experimental protocols for the use of this compound in rat TBI models, intended to guide researchers in designing and executing related studies.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of cannabinoid receptors CB1 and CB2.[1][4] As a full agonist, it has a high affinity for both receptor subtypes, with K_i_ values of 2.91nM at CB1 and 4.24nM at CB2.[5] The activation of these receptors in the central nervous system is believed to trigger multiple neuroprotective mechanisms, including the reduction of excitotoxicity, inflammation, and oxidative stress, which are key pathological events following a traumatic brain injury.[3][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in rat models of TBI.
Table 1: Neuroprotective Efficacy of this compound in a Rat Acute Subdural Hematoma (SDH) Model
| Administration Protocol | Dosage | Infarct Volume Reduction | Reference |
| 1-hour infusion (immediate) | 0.1 µg/kg | 65% | [3] |
| 15-minute infusion (immediate) | 10 µg/kg | 53% | [3] |
| 4-hour infusion (5-hour delay) | 1.0 µg/kg/h | 49% | [3] |
| 15-minute infusion (5-hour delay) | 3 µg/kg | 64% | [3] |
| 4-hour infusion (immediate) | 100 ng/kg/h | 70% | [7][8] |
| 4-hour infusion (3-hour delay) | 300 ng/kg/h | 59% | [7] |
Table 2: Efficacy of this compound in a Rat Transient Middle Cerebral Artery Occlusion (tMCA-O) Model
| Brain Region | Dosage | Neuroprotection | Reference |
| Cerebral Cortex | 1 ng/kg/h | 91% | [3] |
| Striatum | 10 ng/kg/h | 53% | [3] |
Table 3: Effect of this compound on TBI-Induced Brain Edema and Intracranial Pressure (24h post-SDH)
| Parameter | Dosage | Reduction | Reference |
| Intracranial Pressure | 250 ng/kg/h | 28% | [3] |
| Brain Water Content | 250 ng/kg/h | 20% | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rat models of TBI.
Acute Subdural Hematoma (SDH) Rat Model of TBI
This model is used to mimic the acute subdural hematoma that can occur in human TBI.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Hamilton syringe
-
Autologous blood
Procedure:
-
Anesthetize the rat and fix its head in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the desired cortical area (e.g., parietal cortex).
-
Carefully insert a needle through the burr hole to a predetermined depth, avoiding damage to the underlying brain tissue.
-
Slowly inject a specific volume of fresh, autologous blood into the subdural space to create a hematoma.
-
Withdraw the needle, seal the burr hole with bone wax, and suture the scalp incision.
-
Allow the animal to recover from anesthesia in a warm environment.
Drug Administration Protocol
This compound is typically administered intravenously.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO, or a specific formulation as described in the literature)
-
Infusion pump
-
Catheter for intravenous access (e.g., jugular or tail vein)
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Establish intravenous access in the anesthetized rat.
-
Connect the catheter to the infusion pump.
-
Administer this compound according to the desired protocol (e.g., immediate or delayed infusion for a specified duration and at a specific dose).
-
For control groups, administer the vehicle solution using the same protocol.
Assessment of Neuroprotection (Infarct Volume)
Histological analysis is used to quantify the extent of brain damage.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Phosphate-buffered saline (PBS)
-
Formalin
-
Vibratome or cryostat
-
Image analysis software
Procedure:
-
At a predetermined time point post-TBI (e.g., 24 or 48 hours), euthanize the rat and perfuse transcardially with PBS followed by formalin.
-
Carefully extract the brain.
-
Section the brain into coronal slices of a specific thickness (e.g., 2 mm).
-
Incubate the sections in a TTC solution. Healthy tissue will stain red, while infarcted tissue will remain white.
-
Acquire digital images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the infarct volume by integrating the infarct areas across all slices. The neuroprotective effect is expressed as the percentage reduction in infarct volume compared to the vehicle-treated group.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in TBI.
Experimental Workflow
References
- 1. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scilit.com [scilit.com]
- 8. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY 38-7271 Dose-Response in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective agonist for the cannabinoid receptors CB1 and CB2, demonstrating significant neuroprotective properties in preclinical models of acute neurological injury.[1][2][3] These application notes provide a detailed overview of the dose-response relationship of this compound in key neuroprotection assays, along with comprehensive experimental protocols and an illustration of the underlying signaling pathways. The data presented herein is intended to guide researchers in the design and execution of studies evaluating the neuroprotective potential of cannabinoid receptor agonists.
Data Presentation: Dose-Response of this compound in Neuroprotection
The neuroprotective efficacy of this compound has been quantified in rodent models of traumatic brain injury (TBI) and stroke. The following tables summarize the dose-dependent reduction in infarct volume observed in these studies.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Acute Subdural Hematoma (SDH)
| Dose | Administration Route | Infusion Duration | Timing of Administration | Infarct Volume Reduction (%) |
| 100 ng/kg/h | Intravenous (i.v.) | 4 hours | Immediately post-SDH | 70% |
| 300 ng/kg/h | Intravenous (i.v.) | 4 hours | 3-hour delay post-SDH | 59% |
| 0.1 µg/kg | Intravenous (i.v.) | 1 hour | Immediately post-SDH | 65% |
| 1.0 µg/kg/h | Intravenous (i.v.) | 4 hours | 5-hour delay post-SDH | 49% |
| 3 µg/kg | Intravenous (i.v.) | 15 minutes | 5-hour delay post-SDH | 64% |
| 10 µg/kg | Intravenous (i.v.) | 15 minutes | Immediately post-SDH | 53% |
Table 2: Neuroprotective Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Dose | Administration Route | Target Area | Infarct Volume Reduction (%) |
| 1 ng/kg/h | Intravenous (i.v.) | Cerebral Cortex | 91% |
| 10 ng/kg/h | Intravenous (i.v.) | Striatum | 53% |
Signaling Pathways
The neuroprotective effects of this compound are mediated through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors initiate a cascade of intracellular signaling events that collectively contribute to neuronal survival.
Experimental Protocols
The following are detailed protocols for the primary neuroprotection assays used to evaluate the efficacy of this compound.
Rat Model of Acute Subdural Hematoma (SDH)
This model simulates a traumatic brain injury involving bleeding into the subdural space.
Workflow Diagram
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Hamilton syringe
-
Physiological monitoring equipment (for intracranial pressure - ICP, and mean arterial blood pressure - MABP)
-
This compound
-
Vehicle for administration (e.g., a mixture of ethanol, Tween-80, and saline)
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Cannulate the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug administration.
-
Autologous Blood Collection: Withdraw a specified volume of arterial blood (e.g., 400 µL) into a heparinized syringe.
-
Craniotomy: Create a burr hole over the parietal cortex at specific stereotaxic coordinates.
-
SDH Induction: Slowly inject the autologous blood into the subdural space through the burr hole.
-
Wound Closure: Seal the burr hole with bone wax and suture the scalp incision.
-
This compound Administration: Administer this compound via intravenous infusion at the desired dose and time point (immediately or delayed post-injury).
-
Physiological Monitoring: Continuously monitor ICP and MABP throughout the experiment.
-
Post-operative Care: Allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.
-
Euthanasia and Brain Collection: At a predetermined time point (e.g., 24 or 48 hours post-injury), euthanize the animal and carefully extract the brain.
-
Infarct Volume Analysis:
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
This model mimics ischemic stroke by temporarily blocking blood flow to a specific brain region.
Workflow Diagram
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Operating microscope
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Vessel clips
-
This compound
-
Vehicle for administration
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Exposure: Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
MCA Occlusion: Introduce the nylon monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.
-
Occlusion Period: Maintain the occlusion for a specific duration (e.g., 90 minutes).
-
Reperfusion: Withdraw the suture to allow blood flow to resume.
-
Wound Closure: Ligate the ECA stump and close the cervical incision.
-
This compound Administration: Administer this compound via intravenous infusion at the desired dose.
-
Post-operative Care: Allow the animal to recover from anesthesia with free access to food and water.
-
Euthanasia and Brain Collection: After 24 hours of reperfusion, euthanize the animal and collect the brain.
-
Infarct Volume Analysis: Perform TTC staining and analysis as described in the SDH protocol.
Conclusion
This compound demonstrates a robust dose-dependent neuroprotective effect in preclinical models of both traumatic brain injury and ischemic stroke. The provided protocols offer a detailed guide for researchers seeking to investigate the therapeutic potential of this and other cannabinoid receptor agonists. The elucidation of the underlying signaling pathways provides a framework for further mechanistic studies and the identification of novel therapeutic targets.
References
- 1. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neurocritical Management of Traumatic Acute Subdural Hematomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Intravenous Administration of BAY 38-7271 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of BAY 38-7271, a potent CB1/CB2 cannabinoid receptor agonist, in rodent models of neurological injury. The protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the neuroprotective effects of this compound.
Introduction
This compound is a synthetic cannabinoid receptor agonist that has demonstrated significant neuroprotective properties in various preclinical models of acute brain injury.[1][2][3] Developed by Bayer AG, it is a full agonist with high affinity for both CB1 and CB2 receptors (Ki values of 2.91 nM at CB1 and 4.24 nM at CB2).[4] Its potential therapeutic applications have been investigated primarily in the context of traumatic brain injury (TBI) and cerebral ischemia.[4][5] Studies have shown that intravenous administration of this compound can reduce infarct volume, decrease brain edema, and lower intracranial pressure in animal models of acute subdural hematoma and middle cerebral artery occlusion.[1][6]
Mechanism of Action
This compound exerts its neuroprotective effects through the activation of cannabinoid receptors, which are part of the endogenous cannabinoid system. The proposed mechanism involves a multi-faceted approach triggered by receptor activation, which may include modulation of excitotoxicity, inflammation, and oxidative stress, key pathological processes in the secondary injury cascade following brain trauma and ischemia.[6][7]
Caption: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound administered intravenously in rat models of neurological injury.
Table 1: Efficacy of Intravenous this compound in a Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)
| Dosage and Administration | Timing of Administration | Efficacy Outcome | Reference |
| 100 ng/kg/h (4-hour infusion) | Immediately after injury | 70% reduction in infarct volume | [1][2] |
| 300 ng/kg/h (4-hour infusion) | 3-hour delay after injury | 59% reduction in infarct volume | [1][2] |
| 0.1 µg/kg (1-hour infusion) | Immediately after injury | 65% reduction in infarct volume | [6] |
| 10 µg/kg (15-min infusion) | Immediately after injury | 53% reduction in infarct volume | [6] |
| 1.0 µg/kg/h (4-hour infusion) | 5-hour delay after injury | 49% reduction in infarct volume | [6] |
| 3 µg/kg (15-min infusion) | 5-hour delay after injury | 64% reduction in infarct volume | [6] |
| 250 ng/kg/h | 24 hours post-injury | 28% reduction in intracranial pressure | [6] |
| 250 ng/kg/h | 24 hours post-injury | 20% reduction in brain water content | [6] |
Table 2: Efficacy of Intravenous this compound in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)
| Dosage and Administration | Model | Efficacy Outcome | Reference |
| 1 ng/kg/h | Transient MCA-O | 91% reduction in cortical infarct volume | [6] |
| 10 ng/kg/h | Transient MCA-O | 53% reduction in striatal infarct volume | [6] |
| Not Specified | Permanent MCA-O | Confirmed neuroprotective potential | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the intravenous administration of this compound in animal models.
Intravenous Formulation and Administration of this compound
Note: The specific vehicle for intravenous administration of this compound in the cited preclinical studies is not explicitly detailed in the publicly available literature. Cannabinoids are often lipophilic and may require a specific formulation for intravenous use, such as a solution containing ethanol, emulphor, and saline. Researchers should conduct solubility and stability tests to determine an appropriate vehicle for their specific batch of this compound.
Protocol for Intravenous Infusion:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.
-
Catheterization: Surgically expose the femoral vein or jugular vein. Insert a sterile catheter (e.g., PE-50 tubing) into the vein and secure it with surgical sutures.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of the experiment, dilute the stock solution to the desired final concentration using an appropriate sterile vehicle.
-
Infusion: Connect the catheter to an infusion pump. Administer this compound intravenously at the desired dose and infusion rate as specified in the experimental design.
-
Monitoring: Continuously monitor the animal's vital signs (heart rate, respiration, temperature) throughout the infusion period.
-
Post-infusion Care: After the infusion is complete, flush the catheter with sterile saline. Provide appropriate post-operative care, including analgesia and monitoring for any adverse effects.
Caption: Workflow for intravenous administration of this compound.
Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)
Materials:
-
Anesthesia machine
-
Stereotaxic frame
-
Surgical drill
-
30-gauge needle
-
Syringe pump
-
Non-heparinized autologous blood
Protocol:
-
Anesthetize a male Wistar rat (or other suitable strain) and place it in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a burr hole over the left parietal cortex (coordinates relative to bregma: e.g., 0.5 mm posterior, 2.5 mm lateral).
-
Carefully insert a 30-gauge needle through the dura into the subdural space.
-
Infuse a specific volume of non-heparinized autologous blood (e.g., 400 µL) into the subdural space at a controlled rate (e.g., 40 µL/min) using a syringe pump.
-
After infusion, leave the needle in place for a short period (e.g., 10 minutes) to prevent backflow, then slowly retract it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Administer this compound intravenously according to the desired treatment paradigm.
Rat Model of Focal Cerebral Ischemia (Transient Middle Cerebral Artery Occlusion - tMCAO)
Materials:
-
Anesthesia machine
-
Operating microscope
-
Micro-scissors and forceps
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Vessel clips
Protocol:
-
Anesthetize a male Sprague-Dawley rat (or other suitable strain) and make a midline neck incision.
-
Under an operating microscope, carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the pterygopalatine artery.
-
Place a temporary clip on the ICA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 90 minutes), carefully withdraw the suture to allow reperfusion.
-
Remove the vessel clips and close the neck incision.
-
Administer this compound intravenously as planned.
Caption: tMCAO procedure workflow.
Conclusion
The intravenous administration of this compound has shown promising neuroprotective effects in preclinical models of traumatic brain injury and cerebral ischemia. The provided protocols offer a framework for conducting such studies. It is imperative for researchers to meticulously plan their experimental design, including the appropriate formulation of this compound for intravenous delivery, and to adhere to ethical guidelines for animal research. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in acute neurological injuries.
References
- 1. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT509000B1 - WATER-SOLUBLE PREPARATIONS OF CANNABINOIDS AND CANNABIC PREPARATIONS AND THEIR APPLICATIONS - Google Patents [patents.google.com]
- 3. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. repositorio.uam.es [repositorio.uam.es]
Application Notes and Protocols: BAY 38-7271 in [³⁵S]GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent, non-classical cannabinoid receptor agonist with high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] Developed by Bayer AG, it has demonstrated significant analgesic and neuroprotective effects in preclinical studies, making it a valuable research tool for investigating the endocannabinoid system.[1][3] The [³⁵S]GTPγS binding assay is a functional biochemical technique used to measure the activation of G protein-coupled receptors (GPCRs), such as CB1 and CB2 receptors. This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of heterotrimeric G proteins upon receptor activation by an agonist. It serves as a direct measure of G protein activation and is a crucial tool for characterizing the potency and efficacy of cannabinoid receptor ligands like this compound.
Data Presentation
| Compound | Receptor | Parameter | Value (nM) |
| This compound | Human CB1 | Ki | 1.85 - 2.91 |
| This compound | Human CB2 | Ki | 4.24 - 5.96 |
Note: Ki values represent the inhibition constant and are a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The range of values is derived from multiple reported studies.[1][2][4]
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental process, the following diagrams illustrate the CB1 receptor signaling pathway and the general workflow of the [³⁵S]GTPγS binding assay.
References
Application Notes and Protocols: Storage and Stability of BAY 38-7271
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the recommended storage and stability conditions for the cannabinoid receptor agonist, BAY 38-7271. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent and selective cannabinoid CB1/CB2 receptor agonist with significant research interest for its analgesic and neuroprotective properties.[1][2] The molecule contains a trifluoromethyl group, which generally confers high metabolic stability and resistance to degradation.[3] Proper handling and storage are paramount to preserve its chemical structure and biological activity.
Storage Conditions
The recommended storage conditions for this compound are dependent on whether the compound is in solid form or dissolved in a solvent.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[4] | Store in a cool and dry place.[5] |
| In Solvent | -80°C | Up to 2 years[4] | Use of appropriate solvents is critical. |
Note: While some suppliers may ship this compound at room temperature, long-term storage at ambient temperatures is not recommended.[2][6]
Stability Profile
Detailed experimental stability data for this compound in various solvents and under different environmental conditions (e.g., pH, light exposure) is not extensively available in the public domain. However, the chemical structure provides some insight into its potential stability. The presence of a trifluoromethyl group suggests a generally stable molecule.[3]
Table 2: Solubility and General Stability of this compound
| Parameter | Observation | Source |
| Solubility in Water | Slightly soluble | [5] |
| General Chemical Stability | The trifluoromethyl group contributes to high metabolic and chemical stability. | [3] |
Experimental Protocols
Due to the lack of specific, published stability studies for this compound, a generalized protocol for assessing the stability of a research compound is provided below. This can be adapted by researchers to evaluate the stability of this compound in their specific experimental contexts.
Protocol: Assessment of Stock Solution Stability
Objective: To determine the stability of this compound in a specific solvent over time at different storage temperatures.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column and detection method
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, room temperature)
-
Light-protective storage vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple light-protective vials to avoid repeated freeze-thaw cycles.
-
-
Initial Analysis (T=0):
-
Immediately analyze a fresh aliquot of the stock solution using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as the baseline.
-
-
Storage:
-
Store the aliquots at the different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Protect samples from light, especially those stored at higher temperatures.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze the samples using the same HPLC or LC-MS method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area and purity of the this compound peak at each time point to the T=0 data.
-
Calculate the percentage of degradation over time for each storage condition.
-
A compound is often considered stable if the degradation is less than 5-10%.
-
Visualizations
Logical Workflow for this compound Handling and Storage
Caption: Decision workflow for handling and storage of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
References
Application Note: Appropriate Vehicles for In Vivo Administration of BAY 38-7271
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
BAY 38-7271 is a potent and selective full agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with high affinity for both receptor subtypes.[1][2] Developed by Bayer AG, it has demonstrated significant analgesic and neuroprotective effects in preclinical models, with potential applications in treating conditions like traumatic brain injury.[1][2][3] A primary challenge in the in vivo application of this compound is its physicochemical nature. Like many cannabinoid receptor agonists, it is a lipophilic molecule with poor water solubility, necessitating the use of specialized vehicle formulations to ensure its bioavailability and consistent delivery in experimental settings.[3][4] This document provides detailed protocols for preparing appropriate vehicles for the intraperitoneal (I.P.), intravenous (I.V.), and oral (P.O.) administration of this compound.
2. Physicochemical Properties of this compound
A summary of the key physicochemical and pharmacological properties of this compound is presented below. Its low aqueous solubility and high lipophilicity (indicated by its structure and targets) are critical factors guiding vehicle selection.
| Property | Value |
| IUPAC Name | (−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluorobutyl-1-sulfonate[1] |
| Molecular Formula | C₂₀H₂₁F₃O₅S[1] |
| Molar Mass | 430.44 g/mol [1] |
| Appearance | White to off-white solid[3] |
| Solubility | Slightly soluble in water[3]; Soluble at 10 mM in DMSO[5] |
| Primary Targets | Cannabinoid Receptor 1 (CB1) & 2 (CB2)[2][5] |
| Binding Affinity (Ki) | human CB1: 1.85 - 2.91 nM[1][2]; human CB2: 4.24 - 5.96 nM[1][2] |
3. Recommended Vehicle Formulations
Due to its poor water solubility, this compound requires a vehicle that can effectively solubilize or suspend the compound for systemic delivery. The selection of a vehicle depends on the intended route of administration and the desired pharmacokinetic profile. Formulations for poorly soluble drugs often involve co-solvents, surfactants, or lipid-based systems to improve bioavailability.[6][7][8] Based on common practices for cannabinoid receptor modulators, the following vehicles are recommended.[9][10]
| Vehicle ID | Formulation Composition (v/v/v) | Recommended Routes | Key Characteristics |
| V1-DTS | 5% DMSO, 5% Tween® 80, 90% Saline | I.P., I.V. | A stable microemulsion suitable for systemic injection. Widely used for lipophilic compounds. |
| V2-PEG | 30% PEG400, 70% Saline | I.P., I.V. | A co-solvent system that maintains the drug in solution. Good for avoiding precipitation upon injection. |
| V3-OIL | 2% DMSO in Corn Oil | P.O. (gavage), S.C. | An oil-based suspension for oral administration or sustained subcutaneous release. |
4. Experimental Protocols
Safety Precaution: Always handle this compound and solvents in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: DMSO/Tween® 80/Saline (V1-DTS) Formulation
This protocol creates a stable microemulsion suitable for intraperitoneal (I.P.) or intravenous (I.V.) injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and bath sonicator
Procedure:
-
Calculate Required Amounts: Determine the total volume of vehicle needed and the desired final concentration of this compound (e.g., 1 mg/mL).
-
Initial Solubilization: Weigh the required amount of this compound and place it in a sterile vial. Add DMSO to constitute 5% of the final volume (e.g., for a 1 mL final volume, add 50 µL of DMSO). Vortex thoroughly until the compound is completely dissolved. This creates the stock solution.
-
Add Surfactant: To the DMSO stock solution, add Tween® 80 to constitute 5% of the final volume (e.g., 50 µL for a 1 mL final volume). Vortex vigorously for 1-2 minutes until the solution is homogeneous.
-
Create Emulsion: Add the sterile saline (constituting the final 90% of the volume) dropwise to the DMSO/Tween® mixture while continuously vortexing. This gradual addition is critical to prevent precipitation and form a stable, clear-to-opalescent emulsion.
-
Final Homogenization: For I.V. administration, it is recommended to briefly sonicate the final emulsion (5-10 minutes in a bath sonicator) to ensure uniform particle size.
-
Administration: Use the freshly prepared formulation immediately. If not used within an hour, store at 4°C and re-vortex/sonicate before use.
Protocol 2: Polyethylene Glycol 400 (PEG400)/Saline (V2-PEG) Formulation
This co-solvent system is an alternative for I.P. or I.V. administration, particularly if Tween® 80 is undesirable.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG400), low-endotoxin
-
Sterile 0.9% Saline or PBS
-
Sterile vials
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume and final drug concentration needed.
-
Initial Solubilization: Weigh the required amount of this compound and place it in a sterile vial. Add PEG400 to constitute 30% of the final volume (e.g., for a 1 mL final volume, add 300 µL of PEG400).
-
Dissolution: Vortex the mixture until the compound is fully dissolved. Gentle warming (to 37°C) may be required to aid dissolution, but ensure the compound is stable at this temperature.
-
Final Dilution: Add the sterile saline (the remaining 70% of the volume) to the PEG400 solution. Vortex thoroughly until a clear, homogeneous solution is formed.
-
Administration: Administer the freshly prepared solution.
Protocol 3: Corn Oil Suspension (V3-OIL) Formulation
This protocol is suitable for oral gavage (P.O.) or subcutaneous (S.C.) administration, where slower absorption may be desired.
Materials:
-
This compound powder
-
DMSO
-
Corn oil (or sesame oil), sterile-filtered
-
Sterile vials
-
Vortex mixer and bath sonicator
Procedure:
-
Calculate Required Amounts: Determine the total volume and final drug concentration.
-
Pre-solubilization (Optional but Recommended): To ensure a fine suspension, first dissolve the weighed this compound in a minimal volume of DMSO (e.g., 20 µL of DMSO for every 1 mg of compound, constituting ≤2% of the final volume).
-
Suspension: Add the corn oil to the dissolved compound to achieve the final desired volume.
-
Homogenization: Vortex vigorously for 3-5 minutes. Follow with sonication in a water bath for 10-15 minutes to create a uniform, fine suspension.
-
Administration: Vortex the suspension again immediately before drawing it into the syringe for administration to ensure dosing accuracy.
5. Visualized Workflows and Pathways
Caption: General workflow for preparing this compound for in vivo use.
Caption: Simplified signaling pathway of this compound via CB receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. This compound - Immunomart [immunomart.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cannabinoid receptor type 1 antagonists alter aspects of risk/reward decision making independent of toluene-mediated effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct intra-accumbal infusion of a beta-adrenergic receptor antagonist abolishes WIN 55,212-2-induced aversion - PMC [pmc.ncbi.nlm.nih.gov]
calculating molar concentration of BAY 38-7271 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of BAY 38-7271, a potent and selective cannabinoid CB1/CB2 receptor agonist, in experimental settings. The following information is intended to guide researchers in accurately calculating molar concentrations and preparing solutions for in vitro and in vivo studies.
Physicochemical and In Vitro Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 430.44 g/mol | [1] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| CB1 Receptor Binding Affinity (Ki) | 1.85 nM (recombinant human) | [2][3] |
| CB2 Receptor Binding Affinity (Ki) | 5.96 nM (recombinant human) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations for various experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molar Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 430.44 g/mol = 4.3044 mg
-
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
For example, to prepare a 10 mM solution with 4.3044 mg of this compound, add 1 mL of DMSO.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (appropriate for the cell line being used)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Determine the final desired concentration:
-
The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on its high potency, concentrations in the nanomolar to low micromolar range are typically used.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Example for preparing a 10 µM working solution:
-
Dilute the 10 mM stock solution 1:1000 in cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
-
Example for preparing a 100 nM working solution:
-
First, prepare an intermediate dilution (e.g., 100 µM) by diluting the 10 mM stock 1:100 in medium (1 µL stock + 99 µL medium).
-
Then, dilute the 100 µM intermediate solution 1:1000 in medium (1 µL of 100 µM + 999 µL of medium).
-
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum, typically below 0.1%.[4] For example, if you add 10 µL of a working solution to 1 mL of cell culture medium, the DMSO concentration from the stock will be diluted 100-fold.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
This compound acts as an agonist at both CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events.
Caption: Cannabinoid receptor signaling cascade initiated by this compound.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical steps for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for BAY 38-7271 Infusion for Sustained Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cannabinoid receptor agonist BAY 38-7271, with a focus on infusion protocols designed to achieve sustained exposure for research purposes. The information is compiled from preclinical studies and is intended to guide the design of new experiments.
Introduction
This compound is a potent and selective agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, with Ki values of 2.91nM at CB1 and 4.24nM at CB2.[1][2][3] Developed by Bayer AG, it has demonstrated significant analgesic and neuroprotective effects in various preclinical models, particularly in the context of traumatic brain injury and cerebral ischemia.[1][2][3][4][5] Its therapeutic potential is attributed to its ability to modulate neuronal activity and inflammatory processes.[6][7] This document outlines protocols for intravenous infusion to maintain sustained plasma concentrations of this compound, a critical factor for evaluating its efficacy in vivo.
Mechanism of Action
This compound acts as a full agonist at CB1 and CB2 receptors.[1][2][3] These G-protein coupled receptors are primarily coupled to Gi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of these receptors also leads to the modulation of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively result in a reduction of neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following table summarizes the intravenous infusion protocols for this compound and their corresponding neuroprotective effects as reported in preclinical studies in rats.
| Dose | Infusion Duration | Study Model | Key Findings | Reference |
| 1 - 1000 ng/kg/h | 4 hours | Acute Subdural Hematoma (SDH) | Showed neuroprotective efficacy. | [1] |
| 100 ng/kg/h | 4 hours | Traumatic Brain Injury | 70% reduction in infarct volume. | [5] |
| 300 ng/kg/h | 4 hours (with 3-hour delay) | Traumatic Brain Injury | 59% reduction in infarct volume. | [5] |
| 1 ng/kg/h | Not Specified | Transient Middle Cerebral Artery Occlusion (tMCA-O) | 91% neuroprotection in the cerebral cortex. | [6] |
| 10 ng/kg/h | Not Specified | Transient Middle Cerebral Artery Occlusion (tMCA-O) | 53% neuroprotection in the striatum. | [6] |
| 250 ng/kg/h | Not Specified | Acute Subdural Hematoma (SDH) | 28% reduction in intracranial pressure; 20% reduction in brain water content. | [6] |
| 0.1 µg/kg | 1 hour | Acute Subdural Hematoma (SDH) | 65% reduction in infarct volume. | [6] |
| 10 µg/kg | 15 minutes | Acute Subdural Hematoma (SDH) | 53% reduction in infarct volume. | [6] |
| 1.0 µg/kg/h | 4 hours (with 5-hour delay) | Acute Subdural Hematoma (SDH) | 49% significant neuroprotection. | [6] |
| 3 µg/kg | 15 minutes (with 5-hour delay) | Acute Subdural Hematoma (SDH) | 64% reduction in infarct volume. | [6] |
Experimental Protocols
The following is a representative protocol for the intravenous infusion of this compound in a rat model, based on the methodologies implied in the cited preclinical studies.
Preparation of Infusion Solution
-
Vehicle: While the specific vehicle used in all studies is not consistently detailed, a common vehicle for lipophilic compounds like this compound for intravenous administration is a mixture of ethanol (B145695), a surfactant (e.g., Kolliphor® EL or Tween® 80), and saline. A typical ratio would be 5-10% ethanol, 5-10% surfactant, and 80-90% sterile saline.
-
Procedure:
-
Dissolve the required amount of this compound in the ethanol component first.
-
Add the surfactant and mix thoroughly.
-
Slowly add the sterile saline while continuously vortexing or sonicating to ensure a clear and homogenous solution.
-
Prepare the solution fresh on the day of the experiment and keep it protected from light.
-
Filter the final solution through a 0.22 µm sterile filter before loading it into the infusion pump syringe.
-
Animal Preparation
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Catheterization:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgically implant a catheter into the jugular or femoral vein for intravenous infusion.
-
Exteriorize the catheter at the nape of the neck and secure it.
-
Allow the animal to recover from surgery for at least 24 hours before the infusion experiment.
-
Flush the catheter with heparinized saline to maintain patency.
-
Intravenous Infusion Procedure
-
Acclimatize the rat to the experimental setup to minimize stress.
-
Connect the exteriorized catheter to a syringe pump via extension tubing.
-
Load a syringe with the prepared this compound infusion solution.
-
Set the infusion pump to the desired flow rate to achieve the target dose (e.g., in ng/kg/h or µg/kg/h). The flow rate will depend on the concentration of the infusion solution and the body weight of the rat.
-
Commence the infusion for the specified duration as per the experimental design (e.g., 15 minutes, 1 hour, 4 hours, or 24 hours).
-
Monitor the animal for any adverse effects throughout the infusion period.
-
For studies involving a therapeutic window, the infusion should be initiated at the designated time point following the induced injury (e.g., 3 or 5 hours post-subdural hematoma).
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound. The ability to achieve sustained exposure through continuous intravenous infusion is paramount for accurately assessing its efficacy in models of neurological disorders. Researchers should optimize the vehicle composition and infusion parameters based on their specific experimental needs and institutional guidelines for animal care and use. Careful consideration of the therapeutic window is also crucial for translational relevance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Assessing Behavioral Outcomes after BAY 38-7271 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 38-7271 is a potent and selective full agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1] Developed by Bayer AG, it has demonstrated significant analgesic and neuroprotective effects in preclinical studies, with potential therapeutic applications in conditions such as traumatic brain injury (TBI) and cerebral ischemia.[1][2][3] These application notes provide detailed protocols for assessing the behavioral outcomes of this compound treatment in rodent models, along with a summary of key quantitative data and a visualization of its signaling pathways.
This compound exhibits high affinity for both cannabinoid receptors, with Ki values of 2.91 nM for CB1 and 4.24 nM for CB2.[1] Its mechanism of action involves the activation of these G-protein coupled receptors, leading to downstream signaling cascades that modulate neurotransmission and inflammatory responses.
Data Presentation: Quantitative Behavioral and Physiological Outcomes
The following tables summarize key quantitative data from preclinical studies assessing the effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human CB1 | 2.91[1] |
| Human CB2 | 4.24[1] |
Table 2: Neuroprotective Efficacy of this compound in Rat Models
| Model | Treatment Regimen | Outcome | Efficacy |
| Traumatic Brain Injury (Subdural Hematoma) | 4-hour infusion immediately after injury | Infarct Volume Reduction | 70% at 100 ng/kg/h[3] |
| Traumatic Brain Injury (Subdural Hematoma) | 4-hour infusion with 3-hour delay | Infarct Volume Reduction | 59% at 300 ng/kg/h[3] |
| Traumatic Brain Injury (Subdural Hematoma) | 1-hour infusion immediately after injury | Infarct Volume Reduction | 65% at 0.1 µg/kg[4] |
| Traumatic Brain Injury (Subdural Hematoma) | 15-minute infusion immediately after injury | Infarct Volume Reduction | 53% at 10 µg/kg[4] |
| Traumatic Brain Injury (Subdural Hematoma) | 4-hour infusion with 5-hour delay | Infarct Volume Reduction | 49% at 1.0 µg/kg/h[4] |
| Traumatic Brain Injury (Subdural Hematoma) | 15-minute infusion with 5-hour delay | Infarct Volume Reduction | 64% at 3 µg/kg[4] |
| Transient Middle Cerebral Artery Occlusion (tMCA-O) | Not specified | Cortical Neuroprotection | 91% at 1 ng/kg/h[4] |
| Transient Middle Cerebral Artery Occlusion (tMCA-O) | Not specified | Striatal Neuroprotection | 53% at 10 ng/kg/h[4] |
| Traumatic Brain Injury (Subdural Hematoma) | 24 hours post-injury | Intracranial Pressure Reduction | 28% at 250 ng/kg/h[4] |
| Traumatic Brain Injury (Subdural Hematoma) | 24 hours post-injury | Brain Water Content Reduction | 20% at 250 ng/kg/h[4] |
Table 3: Physiological and Discriminative Effects of this compound in Rats
| Test | Route of Administration | Effective Dose |
| Hypothermia Assay | Intravenous (i.v.) | Minimal Effective Dose = 6 µg/kg[3] |
| Drug Discrimination (generalization to CP 55,940) | Intravenous (i.v.) | ED50 = 0.001 mg/kg |
| Drug Discrimination (generalization to CP 55,940) | Intraperitoneal (i.p.) | ED50 = 0.018 mg/kg |
| Drug Discrimination (generalization to CP 55,940) | Oral (p.o.) | ED50 = 0.18 mg/kg |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Principle: This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment. A reduction in movement and a preference for the periphery of the arena can indicate anxiogenic effects or sedation, while increased exploration of the center can suggest anxiolytic properties.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm), typically made of a non-porous material for easy cleaning.
-
Video tracking software for automated recording and analysis of animal movement.
-
This compound solution and vehicle control.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle control at the desired dose and route of administration. Allow for an appropriate pre-treatment time based on pharmacokinetic data (e.g., 30 minutes for intraperitoneal injection).
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a predefined period, typically 5 to 15 minutes.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.
Data Analysis:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Time spent in the peripheral zone (s)
-
Number of entries into the center zone
-
Rearing frequency (a measure of exploratory behavior)
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Principle: The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze has two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.
Materials:
-
Elevated plus maze apparatus, elevated from the floor (e.g., 50 cm).
-
Video tracking software.
-
This compound solution and vehicle control.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using the video tracking software.
-
Return the animal to its home cage.
-
Clean the maze thoroughly between animals.
Data Analysis:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
Hot Plate Test for Analgesia
Principle: This test measures the analgesic properties of a compound by assessing the animal's response latency to a thermal stimulus. An increase in the latency to a nociceptive response (e.g., paw licking, jumping) indicates an analgesic effect.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Timer.
-
Animal enclosure to keep the animal on the hot plate.
-
This compound solution and vehicle control.
Procedure:
-
Set the hot plate temperature to a constant, non-tissue-damaging level (e.g., 55 ± 0.5°C).
-
Determine the baseline latency for each animal by placing it on the hot plate and starting the timer. Stop the timer at the first sign of a nociceptive response (paw licking or jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Administer this compound or vehicle control.
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Return the animal to its home cage.
Data Analysis:
-
Reaction latency (s) at each time point.
-
Percentage of Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways activated by this compound and a general experimental workflow for assessing its behavioral effects.
Caption: Signaling pathway of this compound via CB1 and CB2 receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BAY 38-7271 Technical Support Center: Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BAY 38-7271, a potent cannabinoid CB1/CB2 receptor agonist. Find troubleshooting tips for common solubility challenges and detailed protocols to ensure the successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a selective and highly potent cannabinoid CB1/CB2 receptor agonist. It is structurally distinct from classical cannabinoids and has demonstrated neuroprotective properties in various preclinical models. Due to its lipophilic nature, it has low aqueous solubility, which can present challenges in experimental setups.
Q2: What are the recommended solvents for dissolving this compound?
The primary recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). Ethanol (B145695) can also be used. For aqueous-based assays, it is crucial to first dissolve the compound in an organic solvent before dilution into your aqueous medium.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What can I do to prevent this?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Use of a Surfactant: Incorporating a non-ionic surfactant, such as Tween-80 or Cremophor EL, in the final aqueous solution can help to maintain the solubility of this compound. A typical final concentration of the surfactant is 0.1% to 1%.
-
Co-solvent System: For in vivo studies, a common approach is to use a co-solvent system. A widely used vehicle is a mixture of ethanol, a surfactant (like Tween-80), and saline. Another formulation involves a mixture of DMSO, propylene (B89431) glycol, and Tween-80, which is then diluted with saline.
-
Sonication: After dilution, sonicating the solution can help to break up any initial precipitates and promote a more stable suspension.
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer while vortexing.
Solubility Data
The following table summarizes the known solubility information for this compound in common laboratory solvents. Please note that quantitative solubility data for this compound is not extensively published; much of the information is derived from concentrations used in experimental protocols for stock solutions.
| Solvent | Solubility | Remarks |
| DMSO | ≥ 10 mM | Commonly used for preparing concentrated stock solutions. |
| Ethanol | Soluble | Used as an initial solvent for creating stock solutions, particularly for in vivo formulations. Specific solubility values are not readily available. |
| Water | Slightly soluble/Insoluble | This compound is highly lipophilic and has very low solubility in aqueous solutions alone. |
| Aqueous Buffers (e.g., PBS) | Insoluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a stock in an organic solvent is necessary, often requiring surfactants or co-solvents to prevent precipitation. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 430.44 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.30 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of an Aqueous Working Solution for In Vitro Cell-Based Assays
-
Initial Dilution: From your concentrated DMSO stock solution (e.g., 10 mM), prepare an intermediate dilution in DMSO or your cell culture medium.
-
Final Dilution: Further dilute the intermediate solution into your final cell culture medium to achieve the desired working concentration. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Visually inspect for any signs of precipitation.
Preparation of a Formulation for In Vivo Animal Studies
This protocol is adapted from methodologies used for administering hydrophobic cannabinoid agonists.
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of 100% ethanol.
-
Solvent Evaporation: Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin film of the compound at the bottom of the tube.
-
Resuspension: Resuspend the compound in a vehicle solution. A common vehicle consists of a 1:1:18 ratio of DMSO:Tween-80:Saline. For example, to prepare 1 mL of the final formulation, resuspend the dried compound in 50 µL of DMSO, then add 50 µL of Tween-80, and finally add 900 µL of sterile saline.
-
Homogenization: Vortex and sonicate the mixture until a clear and homogenous solution or a fine, stable suspension is formed.
Visual Guides
Signaling Pathway of this compound
This compound is an agonist for the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.
Experimental Workflow for Solubilization
This diagram outlines the key steps for preparing an aqueous working solution of this compound from a solid form.
Caption: A step-by-step workflow for the solubilization of this compound.
Technical Support Center: Mitigating Off-Target Effects of BAY 38-7271 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of BAY 38-7271 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent full agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2][3] It exhibits high affinity for both receptor subtypes.
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound are the typical cannabinoid-like side effects associated with CB1 receptor activation in the central nervous system. These can include hypothermia, catalepsy, and psychoactive effects.[4] It is important to note that the neuroprotective effects of this compound have been observed at doses significantly lower than those that induce these side effects.[5][6] At micromolar concentrations, this compound may also interact with other receptors, such as the adenosine (B11128) A3 receptor and the melatonin (B1676174) ML1 receptor, though with much lower affinity.[4]
Q3: How can I differentiate between CB1 and CB2 receptor-mediated effects in my in vitro experiments?
The most effective method to distinguish between CB1 and CB2 receptor-mediated effects is to use selective antagonists. Pre-treatment of your experimental system with a selective CB1 antagonist, such as SR141716A (Rimonabant), or a selective CB2 antagonist, like AM630, can competitively block the effects of this compound at the respective receptor.
Q4: My in vitro results are inconsistent. What are some common sources of variability when working with cannabinoid agonists like this compound?
Inconsistent results with cannabinoid agonists can stem from several factors:
-
Ligand Solubility: Synthetic cannabinoids can be lipophilic and may have poor aqueous solubility. Ensure proper dissolution in a suitable solvent (e.g., DMSO) and be mindful of the final solvent concentration in your assay, as high concentrations can inhibit enzyme activity.
-
Cell Passage Number: The expression levels of GPCRs can vary with cell passage number. It is crucial to use cells within a consistent and validated passage range for all experiments.
-
Receptor Desensitization: Prolonged exposure to a full agonist like this compound can lead to receptor desensitization and internalization, resulting in a diminished response over time. Optimize incubation times accordingly.
Troubleshooting Guides
Problem 1: Observing unexpected or off-target effects at concentrations intended for neuroprotection.
Possible Cause: The experimental concentration of this compound may be too high, leading to the activation of pathways associated with cannabinoid-like side effects.
Solutions:
-
Dose-Response Curve Optimization: Perform a detailed dose-response curve to determine the optimal concentration of this compound that elicits the desired neuroprotective effect without significant off-target engagement. Studies have shown that neuroprotective efficacy can be achieved at very low concentrations (in the ng/kg/h range in vivo).[5]
-
Use of Selective Antagonists: To confirm that the observed off-target effect is mediated by the CB1 receptor, pre-incubate your cells or tissue with the selective CB1 antagonist SR141716A before adding this compound. A reversal of the off-target effect will confirm its CB1-dependency.
Problem 2: Difficulty in attributing a cellular response specifically to CB1 or CB2 receptor activation.
Possible Cause: this compound is a non-selective CB1/CB2 agonist, making it challenging to dissect the contribution of each receptor subtype to the observed effect.
Solutions:
-
Selective Antagonist Co-treatment:
-
To isolate CB2 receptor effects, pre-treat with a selective CB1 antagonist (e.g., SR141716A).
-
To isolate CB1 receptor effects, pre-treat with a selective CB2 antagonist (e.g., AM630).
-
-
Use of Cell Lines with Single Receptor Expression: Utilize cell lines engineered to express only the human CB1 receptor or the human CB2 receptor to characterize the specific downstream signaling of this compound at each receptor subtype.
Data Presentation
Table 1: Binding Affinity of this compound for Cannabinoid and Other Receptors
| Receptor Target | Binding Affinity (Ki) | Species | Reference |
| Cannabinoid Receptor 1 (CB1) | 2.91 nM | Human | [1] |
| Cannabinoid Receptor 1 (CB1) | 1.85 nM | Human (recombinant) | [3][4] |
| Cannabinoid Receptor 2 (CB2) | 4.24 nM | Human | [1] |
| Cannabinoid Receptor 2 (CB2) | 5.96 nM | Human (recombinant) | [3][4] |
| Adenosine A3 Receptor | IC50 = 7.5 µM | Not Specified | [4] |
| Peripheral GABAA Benzodiazepine Receptor | IC50 = 971 nM | Not Specified | [4] |
| Melatonin ML1 Receptor | IC50 = 3.3 µM | Not Specified | [4] |
| Monoamine Transporter | IC50 = 1.7 µM | Not Specified | [4] |
Experimental Protocols
Protocol 1: Use of Selective Antagonists to Differentiate CB1 and CB2 Receptor-Mediated Effects
Objective: To determine the relative contribution of CB1 and CB2 receptors to the cellular response induced by this compound.
Materials:
-
Cells expressing both CB1 and CB2 receptors.
-
This compound.
-
SR141716A (selective CB1 antagonist).
-
AM630 (selective CB2 antagonist).[7]
-
Appropriate cell culture medium and assay reagents.
Procedure:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and culture overnight.
-
Antagonist Pre-incubation:
-
For CB1 blockade, add SR141716A to the designated wells at a final concentration of 100 nM - 1 µM.
-
For CB2 blockade, add AM630 to the designated wells at a final concentration of 100 nM - 1 µM.[8]
-
Include vehicle control wells (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
This compound Stimulation: Add this compound at the desired concentration to all wells (including those pre-treated with antagonists and vehicle controls).
-
Incubation: Incubate for the appropriate time to observe the cellular response.
-
Assay Readout: Measure the specific cellular endpoint (e.g., cAMP levels, calcium flux, protein phosphorylation).
-
Data Analysis: Compare the response to this compound in the presence and absence of each antagonist. A significant reduction in the response in the presence of an antagonist indicates the involvement of that specific receptor.
Protocol 2: β-Arrestin Recruitment Assay to Monitor GPCR Activation
Objective: To measure the recruitment of β-arrestin to CB1 or CB2 receptors upon activation by this compound, which can be an indicator of on-target and potential off-target GPCR activation.
Materials:
-
Cell line co-expressing a CB receptor (CB1 or CB2) tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter cells).
-
This compound.
-
Assay buffer and detection reagents.
Procedure:
-
Cell Preparation: Culture and harvest cells according to the manufacturer's protocol.
-
Cell Seeding: Dispense cells into a white, clear-bottom 384-well microplate.
-
Compound Addition: Add this compound at various concentrations to the assay plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents and incubate at room temperature for 60 minutes.
-
Luminescence Reading: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: An increase in luminescence indicates β-arrestin recruitment and receptor activation. Plot the dose-response curve to determine the EC50 of this compound.
Visualizations
Caption: Signaling pathway of this compound via CB1/CB2 receptors.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cannabinoid CB1 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
interpreting unexpected results with BAY 38-7271
Technical Support Center: BAY 38-7271
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound. This compound is a potent, full agonist for both the cannabinoid CB1 and CB2 receptors, with high affinity for both.[1][2] It is utilized in research for its analgesic and neuroprotective properties.[1][2][3] Understanding its mechanism as a strong activator of these receptors is crucial for interpreting experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected downstream signaling (e.g., decreased cAMP, activation of MAPK) after applying this compound. What could be the cause?
A1: Lack of an agonistic effect can stem from several factors. A systematic check of experimental conditions is recommended.
-
Cellular Receptor Expression: Confirm that your cell line endogenously expresses or has been successfully transfected with functional CB1 and/or CB2 receptors. Non-responsive cells may lack sufficient receptor density.
-
Compound Integrity and Concentration:
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in aqueous media. Precipitation can drastically lower the effective concentration.
-
Concentration Range: this compound is highly potent, with Ki values in the low nanomolar range.[2] For a typical functional assay, concentrations ranging from 100 pM to 1 µM should be sufficient to generate a dose-response curve. If you are using concentrations outside this range, the effect may be missed.
-
Degradation: Verify the age and storage conditions of your compound stock. Repeated freeze-thaw cycles or improper storage can lead to degradation.
-
-
Assay Conditions: Ensure your assay is sensitive enough to detect Gi/o-coupled receptor activation. For example, in a cAMP assay, pre-stimulation with forskolin (B1673556) is necessary to create a signal window that can be inhibited by the CB1 agonist.
Q2: My cells are showing unexpected levels of toxicity or death after treatment with this compound. Is this expected?
A2: While this compound is generally used for its neuroprotective effects, unexpected cytotoxicity can occur, particularly at high concentrations or with prolonged exposure.
-
Concentration-Dependent Toxicity: High micromolar concentrations may induce off-target effects or cellular stress leading to apoptosis or necrosis.[4] It is crucial to determine the optimal concentration range for your specific cell type and assay duration. We recommend performing a preliminary cell viability assay (see Protocol 2) to establish a non-toxic working concentration.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture media is non-toxic. Typically, DMSO concentrations should be kept below 0.1% - 0.5%.
-
Receptor Overexpression: In transfected cell lines, very high levels of CB1 receptor expression and subsequent hyper-activation by a potent agonist could potentially trigger excitotoxicity or other stress pathways.
Q3: I am seeing significant variability in my dose-response curves (EC50/IC50 values) between experiments. How can I improve consistency?
A3: Variability is a common issue in cell-based assays. Key factors to control include:
-
Cell State: Use cells from a consistent passage number and ensure they are at a similar confluency for each experiment. Cellular responses can change as cells age or become over-confluent.
-
Assay Timing: Be consistent with incubation times for both the compound and any other reagents (e.g., forskolin, developing reagents).
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid issues with compound degradation or adsorption to plasticware.
Q4: How can I confirm that the observed effects of this compound are specifically mediated by cannabinoid receptors?
A4: The most effective way to demonstrate specificity is to use a selective antagonist. Pre-treating your cells with a known CB1 antagonist (e.g., Rimonabant, AM251) or a CB2 antagonist (e.g., SR144528, AM630) should block the effects of this compound.[5] If the effect persists in the presence of the antagonist, it is likely an off-target or non-specific effect.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for human cannabinoid receptors as reported in the literature.
| Receptor Target | Reported Ki Value (nM) | Reference |
| Human CB1 Receptor | 2.91 | [2] |
| Human CB1 Receptor | 1.85 | [4][6][7] |
| Human CB2 Receptor | 4.24 | [2] |
| Human CB2 Receptor | 5.96 | [4][6][7] |
Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher affinity of the compound for the receptor.
Experimental Protocols
Protocol 1: cAMP Accumulation Functional Assay (Inhibition)
This protocol is designed to measure the ability of this compound to inhibit adenylyl cyclase activity via the Gi/o-coupled CB1 receptor.
-
Cell Plating: Plate HEK293 cells stably expressing the human CB1 receptor in a 96-well plate at a density of ~20,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare solutions of a CB1 antagonist (e.g., 1 µM Rimonabant for control wells) and forskolin (e.g., 5 µM final concentration).
-
Assay Procedure: a. Wash cells once with serum-free media or assay buffer. b. Add 50 µL of this compound dilutions (or antagonist for control wells) to the appropriate wells. Incubate for 15-30 minutes at 37°C. c. Add 50 µL of forskolin solution to all wells (except for a negative control) to stimulate adenylyl cyclase. d. Incubate for an additional 15-30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
Data Analysis: Plot the cAMP concentration against the log of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which this compound produces 50% of its maximal inhibition).
Protocol 2: Cell Viability Assay (MTT)
This protocol determines the cytotoxic potential of this compound.
-
Cell Plating: Plate your chosen cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add 100 µL of the compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells to determine the percentage of cell viability.
Visualizations
Caption: Canonical signaling pathway of the CB1 receptor activated by an agonist.
Caption: Troubleshooting workflow for lack of an expected agonist effect.
Caption: Experimental workflow for a CB1 agonist cAMP inhibition assay.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scilit.com [scilit.com]
- 6. cannabinoid CB1 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. abmole.com [abmole.com]
BAY 38-7271 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective cannabinoid CB1/CB2 receptor agonist, BAY 38-7271.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The chemical structure of this compound, which includes trifluoromethyl and sulfonylester groups, suggests a degree of metabolic stability.[1] However, factors within cell culture systems, such as the presence of serum, pH shifts, and enzymatic activity, can influence compound stability. Therefore, it is recommended to determine its stability under your specific experimental conditions.
Q2: How should I prepare and store stock solutions of this compound?
To ensure the integrity of this compound, proper preparation and storage of stock solutions are critical. The following table summarizes recommended procedures.
| Parameter | Recommendation |
| Solvent | DMSO is a commonly used solvent for creating high-concentration stock solutions. |
| Concentration | Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to the cell culture medium. |
| Storage Temperature | Store stock solutions at -20°C or -80°C for long-term storage. |
| Aliquoting | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect from light by storing in amber vials or wrapping tubes in foil. |
Q3: At what concentration is this compound typically used in cell culture experiments?
The effective concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific endpoint being measured. It is a potent agonist with reported Ki values of 1.85 nM and 5.96 nM for human CB1 and CB2 receptors, respectively.[2][3] Based on published literature, concentrations ranging from low nanomolar to micromolar have been used in in vitro assays.[4][5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known degradation products of this compound that could be active?
There is no specific information available in the reviewed literature regarding the degradation products of this compound in cell culture media or their potential biological activity. Given the presence of a sulfonylester group, hydrolysis could be a potential degradation pathway. Researchers should be aware that any degradation could potentially lead to a loss of potency or the formation of compounds with different activity profiles.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of this compound in my cell-based assay.
This issue could be related to the stability of the compound in your cell culture medium.
| Possible Cause | Troubleshooting Step |
| Degradation in Media | Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid pre-incubating the compound in the medium for extended periods. |
| Serum Interactions | If using serum-containing medium, consider reducing the serum concentration or using a serum-free medium if your cell line permits. Serum proteins can bind to small molecules and reduce their effective concentration. |
| pH Sensitivity | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. pH shifts can affect the stability of chemical compounds. |
| Adsorption to Plastics | Some lipophilic compounds can adsorb to plasticware.[7][8] Consider using low-adhesion microplates or glassware for critical experiments. Pre-treating plates with a blocking agent like BSA may also help. |
| Incorrect Storage | Review your stock solution preparation and storage procedures to ensure they align with the recommendations in the FAQ section. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with or without modifiers like formic acid or trifluoroacetic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Prepare separate samples for medium with and without serum.
-
Timepoint 0: Immediately after spiking, take an aliquot of the medium, and process it for HPLC analysis. This will serve as your baseline (100% stability).
-
Incubate the remaining medium under your standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Process the samples for HPLC analysis. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove debris.
-
Analyze the samples by HPLC. Develop an HPLC method that provides good separation and detection of the parent this compound peak.
-
Quantify the peak area of this compound at each time point and compare it to the peak area at Timepoint 0 to determine the percentage of the compound remaining.
Visualizations
Caption: Signaling pathway of this compound as a CB1/CB2 receptor agonist.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CB2 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. scispace.com [scispace.com]
Technical Support Center: Cannabinoid Agonist Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cannabinoid agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vitro and in vivo experiments.
Troubleshooting Guides
In Vitro Assays
Issue 1: High Non-Specific Binding in Receptor Binding Assays
-
Question: I am observing high non-specific binding in my radioligand binding assay for CB1/CB2 receptors. What could be the cause and how can I fix it?
-
Answer: High non-specific binding can obscure your specific binding signal and lead to inaccurate affinity (Ki) determination. Here are common causes and solutions:
-
Suboptimal Blocking Agents: The type and concentration of blocking agents are crucial. Bovine Serum Albumin (BSA) is commonly used to reduce binding to the assay tubes and filters.[1][2]
-
Inadequate Washing: Insufficient washing of the filters after incubation can leave unbound radioligand, contributing to high background.
-
Solution: Ensure you are washing the filters multiple times (e.g., three times) with ice-cold wash buffer immediately after filtration.[4]
-
-
Lipophilicity of Compounds: Cannabinoids are often highly lipophilic and can stick to plasticware and filters.[5]
-
Solution: Include a low concentration of a non-ionic detergent like Pluronic F-127 (e.g., 0.02%) in your assay buffer to minimize non-specific binding of hydrophobic compounds.[1]
-
-
Radioligand Degradation: The radioligand may be degrading, leading to non-specific interactions.
-
Solution: Use fresh radioligand and store it properly according to the manufacturer's instructions.
-
-
Issue 2: Low Signal or Inconsistent Results in GTPγS Binding Assays
-
Question: My GTPγS binding assay is showing a low signal-to-noise ratio or high variability between replicates. What are the potential issues?
-
Answer: The GTPγS binding assay measures the functional consequence of receptor activation at the G-protein level.[4] A low or inconsistent signal can be due to several factors:
-
Membrane Quality: The quality and concentration of your cell membranes expressing the cannabinoid receptor are critical.
-
Cofactor Concentration: Magnesium ions (Mg2+) are essential for G-protein activation.
-
Solution: Ensure your assay buffer contains an optimal concentration of MgCl2 (typically around 5 mM).[3]
-
-
GTP Contamination: The presence of endogenous GTP can compete with [35S]GTPγS, reducing the signal.
-
Solution: Some protocols include GDP in the assay buffer to ensure that G-proteins are in their inactive state before agonist stimulation.
-
-
Assay Temperature and Incubation Time: Suboptimal temperature or incubation time can lead to incomplete binding.
-
Solution: Incubate at a consistent temperature, typically room temperature or 30°C, for a sufficient duration (e.g., 30-60 minutes).[6]
-
-
Issue 3: Unexpected Results in cAMP Assays
-
Question: I am not seeing the expected decrease in forskolin-stimulated cAMP levels after applying my CB1 agonist. What could be wrong?
-
Answer: CB1 and CB2 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease cAMP levels.[7] If you are not observing this effect, consider the following:
-
Cell Line and Receptor Expression: The cell line used may have low expression of the receptor or may not have the appropriate signaling machinery.
-
Solution: Use a validated cell line known to express the receptor of interest (e.g., HEK293 or CHO cells stably transfected with the human CB1 or CB2 receptor).[8]
-
-
Forskolin (B1673556) Concentration: The concentration of forskolin used to stimulate adenylyl cyclase may be too high, masking the inhibitory effect of the agonist.
-
Solution: Perform a forskolin dose-response curve to determine the optimal concentration that gives a robust signal without being excessive.
-
-
Agonist Efficacy: The agonist you are testing may be a partial agonist with low efficacy in this particular pathway.[8]
-
Solution: Compare the effect of your test compound to a known full agonist (e.g., CP55,940) to determine its relative efficacy.[4]
-
-
In Vivo Experiments
Issue 4: High Variability in the Cannabinoid Tetrad Test
-
Question: I am observing significant variability in my results from the tetrad test in mice. How can I improve the consistency of my data?
-
Answer: The cannabinoid tetrad test, which measures hypomotility, catalepsy, hypothermia, and analgesia, is a cornerstone for assessing in vivo cannabimimetic activity.[9][10] High variability can arise from several sources:
-
Strain, Sex, and Age of Animals: Different mouse strains can exhibit varying sensitivities to cannabinoids.[10] Age and sex can also influence the results.
-
Solution: Use a consistent mouse strain, sex, and age range for all your experiments. C57BL/6J and CD-1 Swiss mice are commonly used.[10]
-
-
Environmental Factors: The testing environment, including lighting, noise, and temperature, can affect the behavior of the animals.
-
Solution: Acclimate the mice to the testing room for at least 30 minutes before starting the experiment.[10] Maintain a consistent and controlled environment.
-
-
Dosing and Administration: The vehicle used to dissolve the cannabinoid and the route of administration can impact bioavailability and pharmacokinetics.
-
Solution: Use a standardized vehicle (e.g., a mixture of ethanol, Tween 80, and saline) and ensure consistent intraperitoneal (i.p.) or oral administration.[10]
-
-
Order of Tests: The sequence in which the four components of the tetrad are measured can influence the results.
-
Solution: Follow a consistent order of testing for all animals. A common sequence is locomotor activity, body temperature, catalepsy, and then analgesia.[10]
-
-
Issue 5: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
-
Question: My cannabinoid agonist is very potent in in vitro assays, but it shows little to no effect in vivo. What could be the reason for this discrepancy?
-
Answer: This is a common challenge in drug development. Several factors can contribute to a lack of in vivo efficacy:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or may not effectively cross the blood-brain barrier.[11]
-
Solution: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Off-Target Effects: The compound may have off-target effects that counteract its intended cannabimimetic activity.
-
Solution: Screen the compound against a panel of other receptors and enzymes to assess its selectivity.
-
-
Receptor Desensitization and Tolerance: Repeated administration of a potent agonist can lead to receptor desensitization and the development of tolerance.[11]
-
Solution: Investigate the effects of both acute and chronic administration of the compound.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between a full agonist and a partial agonist at cannabinoid receptors, and how does this impact experimental results?
-
A1: A full agonist can elicit the maximum possible response from the receptor, while a partial agonist produces a submaximal response even at saturating concentrations.[12] Δ9-THC, the primary psychoactive component of cannabis, is a partial agonist at CB1 receptors.[13] Many synthetic cannabinoids are full agonists and can have greater potency and efficacy.[12] This difference is crucial, as a full agonist may produce more pronounced in vivo effects and may also lead to faster development of tolerance.[13]
-
-
Q2: How can I determine if my cannabinoid agonist is selective for CB1 versus CB2 receptors?
-
A2: To determine receptor selectivity, you should perform binding and functional assays on cell lines individually expressing either the CB1 or CB2 receptor. By comparing the affinity (Ki) and efficacy (EC50 and Emax) of your compound at both receptors, you can calculate its selectivity ratio.
-
-
Q3: What are some of the key downstream signaling pathways activated by cannabinoid agonists?
-
A3: Upon activation, CB1 and CB2 receptors, which are Gi/o-coupled, primarily inhibit adenylyl cyclase, leading to decreased cAMP levels.[14] They can also modulate ion channels, such as inhibiting calcium channels and activating inwardly rectifying potassium channels.[15] Additionally, they can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[15]
-
-
Q4: What is "biased agonism" in the context of cannabinoid receptors, and why is it important?
-
A4: Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[14] For example, an agonist might activate G-protein signaling more strongly than β-arrestin recruitment. This is important because different signaling pathways can be associated with different physiological effects. A G-protein-biased CB1 agonist might retain therapeutic benefits like analgesia while having reduced side effects such as tolerance development, which has been linked to β-arrestin2.[16]
-
Quantitative Data Summary
Table 1: Representative In Vitro Data for Cannabinoid Ligands
| Compound | Receptor | Binding Affinity (Ki, nM) | GTPγS EC50 (nM) | GTPγS Emax (% of CP55,940) |
| CP55,940 | CB1 | ~1-5 | ~10-50 | 100% |
| Δ9-THC | CB1 | ~10-40 | ~50-200 | Partial Agonist (~50-80%) |
| WIN55,212-2 | CB1 | ~2-10 | ~20-100 | Full Agonist (~100%) |
| Rimonabant | CB1 | ~1-10 | Inverse Agonist | Inverse Agonist |
| EG-018 | CB1 | 21[8] | >1000 | Weak Partial Agonist (<20%)[8] |
| EG-018 | CB2 | 7[8] | ~500 | Partial Agonist (~50%)[8] |
Note: These values are approximate and can vary depending on the specific assay conditions and cell system used.
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay
This protocol is adapted from established methods to assess the effect of a cannabinoid agonist on G-protein activation.[4]
-
Membrane Preparation:
-
Thaw cryopreserved cell membranes expressing the cannabinoid receptor of interest on ice.
-
Homogenize the membranes in ice-cold TME buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the cannabinoid agonist in assay buffer (TME buffer with 100 mM NaCl and 0.5% BSA).
-
To each well, add:
-
50 µL of assay buffer (with or without agonist).
-
20 µL of GDP (final concentration ~10 µM).
-
100 µL of diluted membranes (5-20 µg protein/well).
-
30 µL of [35S]GTPγS (final concentration 0.05-0.1 nM).[4]
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Protocol 2: Cannabinoid Tetrad Test in Mice
This protocol provides a standard procedure for evaluating the in vivo effects of cannabinoid agonists.[9][10]
-
Animals and Acclimation:
-
Use male mice of a consistent strain (e.g., C57BL/6J) and age.
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Dissolve the cannabinoid agonist in a vehicle such as a 1:1:18 mixture of ethanol:Tween 80:saline.
-
Administer the drug or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing (starting 30 minutes post-injection):
-
Hypomotility (Spontaneous Activity): Place the mouse in an open-field arena and record the number of line crossings or total distance traveled for 5-10 minutes.[9]
-
Hypothermia: Measure the rectal temperature using a lubricated rectal probe.[9]
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 1 inch off the ground). Measure the time the mouse remains immobile, with a typical cutoff of 20 seconds to be considered cataleptic.[9]
-
Analgesia (Hot Plate or Tail Immersion Test):
-
-
Data Analysis:
-
Compare the results of the drug-treated group to the vehicle-treated control group for each of the four endpoints.
-
Visualizations
Caption: Canonical CB1/CB2 receptor signaling pathway.
Caption: Experimental workflow for cannabinoid agonist evaluation.
References
- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 8. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrad test - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
addressing variability in animal response to BAY 38-7271
Welcome to the Technical Support Center for BAY 38-7271. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in animal responses during experiments with the potent cannabinoid CB1/CB2 receptor agonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistency and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a structurally novel, selective, and highly potent full agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] Its primary mechanism of action is the activation of these receptors, which are components of the endocannabinoid system. This system is involved in regulating a wide range of physiological processes, including neurotransmission, inflammation, and pain perception.[3][4] In preclinical studies, this compound has demonstrated significant analgesic and neuroprotective effects, particularly in models of traumatic brain injury and cerebral ischemia.[1][5][6]
Q2: We are observing significant variability in the behavioral responses of our test animals to this compound. What are the potential causes?
A2: Variability in animal response to cannabinoid agonists like this compound is a common challenge. Several factors can contribute to this, including:
-
Animal Characteristics: The strain, sex, age, and even the microbiome of the animals can influence their response.[7][8]
-
Environmental Factors: Housing conditions, light-dark cycles, and noise levels can impact animal physiology and behavior.[9]
-
Experimental Procedures: The time of day of the experiment, handling of the animals by different experimenters, and the order of testing can all introduce variability.[10][11]
-
Drug Administration: Inconsistencies in vehicle preparation, route of administration, and injection volume can significantly alter the bioavailability and efficacy of the compound.
Q3: What is the recommended vehicle for dissolving and administering this compound in vivo?
A3: For intravenous (i.v.) administration, this compound can be formulated in aqueous solutions, such as physiologically compatible buffers like Hank's solution, Ringer's solution, or physiological saline buffer.[12] For intraperitoneal (i.p.) injections, a common vehicle for lipophilic compounds like synthetic cannabinoids is a mixture of ethanol (B145695), a surfactant (e.g., Tween 80 or Cremophor EL), and saline. A typical formulation might be 1:1:18 of ethanol:Tween 80:saline. It is crucial to ensure the compound is fully dissolved and to administer the vehicle alone to a control group to account for any effects of the vehicle itself.
Q4: Are there known differences in the pharmacokinetics of this compound between different animal species?
Q5: Can tolerance develop to the effects of this compound with repeated administration?
A5: Yes, tolerance to the pharmacological effects of cannabinoid agonists is a well-documented phenomenon following chronic administration.[2] This is often due to pharmacodynamic changes, such as the downregulation and desensitization of cannabinoid receptors. If your experimental design involves repeated dosing, it is important to consider the potential for tolerance development and to include appropriate control groups to assess this.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to variability in your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable behavioral effects at expected effective doses. | 1. Improper drug preparation or storage: The compound may have degraded or precipitated out of solution. | - Prepare fresh solutions for each experiment. - Ensure the vehicle is appropriate for the compound's solubility. - Visually inspect the solution for any precipitate before administration. - Store the compound and solutions under the recommended conditions (cool, dry, and protected from light). |
| 2. Suboptimal route of administration: The chosen route may result in poor bioavailability. | - For rapid and consistent systemic exposure, intravenous (i.v.) administration is often preferred. - If using intraperitoneal (i.p.) injection, ensure proper technique to avoid injection into the gut or other organs. | |
| 3. Animal-related factors: High inter-individual variability within the study population. | - Use a sufficient number of animals per group to achieve statistical power. - Ensure animals are of a similar age and weight. - Consider using only one sex, or balancing the number of males and females in each group and analyzing the data for sex-dependent effects.[9] | |
| High variability in behavioral readouts between different experimental days. | 1. Environmental inconsistencies: Changes in the testing environment can affect animal behavior. | - Conduct experiments at the same time of day to minimize circadian rhythm effects.[9] - Maintain consistent lighting, temperature, and noise levels in the testing room. |
| 2. Experimenter-dependent variability: Different handling techniques or even the presence of different experimenters can influence animal stress levels and behavior.[10] | - Have the same experimenter conduct all behavioral testing for a given study. - If multiple experimenters are necessary, ensure they follow a standardized handling and testing protocol. | |
| Unexpected side effects or toxicity. | 1. Dose miscalculation: An error in calculating the dose or preparing the solution can lead to overdosing. | - Double-check all calculations and measurements. - It is advisable to have a second person verify the calculations. |
| 2. Vehicle toxicity: The vehicle itself may be causing adverse effects. | - Always include a vehicle-only control group. - If the vehicle is suspected to be the cause, consider alternative formulations. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on published literature.
Table 1: Receptor Binding Affinity (Ki)
| Receptor | Species | Ki (nM) | Reference |
| CB1 | Human (recombinant) | 1.85 | [13] |
| CB1 | Rat | 2.91 | [1][2] |
| CB2 | Human (recombinant) | 5.96 | [13] |
| CB2 | Rat | 4.24 | [1][2] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |
| Hypothermia | Rat | i.v. | ED50 = 0.02 mg/kg | Dose-dependent reduction in core body temperature. | [13] |
| Hypothermia | Rat | i.p. | ED50 = 0.5 mg/kg | Dose-dependent reduction in core body temperature. | [13] |
| Traumatic Brain Injury (SDH) | Rat | i.v. infusion (4h) | 1-1000 ng/kg/h | Neuroprotection. | [13] |
| Traumatic Brain Injury (SDH) | Rat | i.v. infusion (1h) | 0.1 µg/kg | 65% reduction in infarct volume. | [6] |
| Traumatic Brain Injury (SDH) | Rat | i.v. infusion (15 min) | 10 µg/kg | 53% reduction in infarct volume. | [6] |
| Transient Middle Cerebral Artery Occlusion (tMCA-O) | Rat | i.v. infusion | 1 ng/kg/h (cortex), 10 ng/kg/h (striatum) | 91% and 53% neuroprotection, respectively. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration
Materials:
-
This compound powder
-
Ethanol (200 proof, non-denatured)
-
Tween 80
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of ethanol to dissolve the powder completely. Vortex thoroughly.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing ethanol and Tween 80 in a 1:1 ratio. For example, mix 100 µL of ethanol with 100 µL of Tween 80.
-
-
Final Formulation:
-
Add the appropriate volume of the ethanol-Tween 80 mixture to the dissolved this compound stock solution.
-
Add sterile 0.9% saline to achieve the final desired concentration. The final ratio of ethanol:Tween 80:saline should be 1:1:18.
-
Vortex the final solution vigorously for at least 1-2 minutes to ensure a homogenous emulsion. If necessary, use a sonicator for a short period to aid in dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Prepare a vehicle-only solution using the same procedure without adding this compound.
-
-
Administration:
-
Administer the solution to the animals at a volume of 1-5 mL/kg body weight.
-
The solution should be at room temperature at the time of injection.
-
Protocol 2: General Workflow for a Rodent Behavioral Study with this compound
This protocol provides a general framework. Specific parameters should be optimized for your particular behavioral assay.
-
Animal Acclimation:
-
Upon arrival, house the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the start of the experiment.
-
Provide ad libitum access to food and water.
-
-
Habituation:
-
Handle the animals for several days leading up to the experiment to reduce stress associated with handling and injection.
-
Habituate the animals to the testing room and apparatus for a defined period on the days preceding the experiment.
-
-
Drug Administration:
-
On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Prepare the this compound solution and vehicle control as described in Protocol 1.
-
Administer the drug or vehicle via the chosen route of administration (e.g., i.p. or i.v.).
-
-
Behavioral Testing:
-
Conduct the behavioral test at a predetermined time point after drug administration, based on the known pharmacokinetics of this compound and the specific requirements of the assay.
-
Record the behavioral parameters using an automated tracking system or by a blinded observer.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the effects of this compound with the vehicle control group.
-
Consider potential confounding factors such as sex and litter effects in the analysis.
-
Visualizations
Caption: Signaling pathway of this compound at a presynaptic CB1 receptor.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical guide to troubleshooting variability in animal response.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 12. WO2006047417A2 - Detection of cannabinoid receptor biomarkers and uses thereof - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
Navigating Preclinical Delivery of BAY 38-7271: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the preclinical delivery of BAY 38-7271, a potent CB1/CB2 cannabinoid receptor agonist investigated for its neuroprotective properties. This guide is designed to address common challenges encountered during in vivo experiments and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with high affinity for both.[1] Its neuroprotective effects are believed to be mediated through the activation of these receptors, which are involved in modulating neurotransmission, inflammation, and cellular survival pathways in the central nervous system.
Q2: In which preclinical models has this compound been tested?
A2: this compound has shown significant neuroprotective efficacy in rodent models of traumatic brain injury (TBI), including acute subdural hematoma, and in models of focal cerebral ischemia, such as transient and permanent middle cerebral artery occlusion (MCAO).[2][3][4][5][6]
Q3: What are the common administration routes for this compound in preclinical studies?
A3: The most common routes of administration in preclinical neuroprotection studies are intravenous (i.v.) infusion and intraperitoneal (i.p.) injection.[2][6]
Troubleshooting Guide
Formulation and Solubility
Issue: Difficulty dissolving this compound for in vivo administration.
Background: this compound is a lipophilic compound and is sparingly soluble in aqueous solutions.
Recommendations:
-
Primary Solvents: Based on available information for similar compounds, Dimethyl sulfoxide (B87167) (DMSO) is a suitable primary solvent.[7]
-
Vehicle Composition: For many cannabinoids, a common vehicle for parenteral administration involves a multi-component system to ensure solubility and stability. A widely used approach for cannabinoid agonists is a vehicle composed of ethanol, a surfactant such as Emulphor or Tween 80, and saline.[8] A typical ratio is 1:1:18 (ethanol:surfactant:saline).
-
Preparation Method:
-
Dissolve this compound in the primary solvent (e.g., DMSO or ethanol) first.
-
Add the surfactant (e.g., Tween 80) to the drug concentrate and mix thoroughly.
-
Slowly add saline to the mixture while vortexing to form a stable emulsion or solution.
-
Issue: Precipitation of this compound upon dilution with saline.
Recommendations:
-
Check Solvent Ratios: Ensure the proportion of the organic solvent and surfactant to the aqueous component is appropriate. A higher concentration of the organic solvent and/or surfactant may be required.
-
Sonication: Gentle sonication can help to redissolve small precipitates and improve the homogeneity of the formulation.
-
Warm the Vehicle: Gently warming the saline before adding it to the drug concentrate can sometimes improve solubility. Ensure the final solution is cooled to room temperature before administration.
In Vivo Delivery
Issue: Inconsistent or lack of expected pharmacological effect after administration.
Recommendations:
-
Vehicle Controls: Always include a vehicle-only control group in your experiments to ensure that the vehicle itself is not producing any confounding effects.
-
Route of Administration: The route of administration can significantly impact the bioavailability and pharmacokinetics of the compound. Intravenous administration provides immediate and complete bioavailability, while intraperitoneal injection can result in slower absorption and potential degradation in the peritoneal cavity.
-
Dose and Infusion Rate: The effective dose of this compound in preclinical models is in the low microgram per kilogram range.[2][6] For intravenous infusions, the rate of administration is critical to avoid acute toxicity and ensure sustained exposure.
Issue: Potential for vehicle-induced toxicity.
Recommendations:
-
Limit DMSO Concentration: If using DMSO, it is advisable to keep the final concentration low in the administered volume, as high concentrations can be toxic.
-
Surfactant Sensitivity: Some animals may show sensitivity to certain surfactants. Monitor animals for any adverse reactions and consider alternative surfactants if necessary.
Quantitative Data
Table 1: Physicochemical and In Vitro Binding Properties of this compound
| Property | Value | Reference |
| Molar Mass | 430.44 g/mol | [1] |
| CB1 Receptor Affinity (Ki) | 2.91 nM | [1] |
| CB2 Receptor Affinity (Ki) | 4.24 nM | [1] |
| Solubility | Soluble in DMSO | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Cmax | Data not available in search results | |
| Tmax | Data not available in search results | |
| AUC | Data not available in search results | |
| Half-life (t½) | Data not available in search results |
Note: While a comprehensive review of the pharmacokinetics of this compound in animals has been published, specific quantitative data were not available in the searched resources. Researchers are encouraged to consult the full-text article by Mauler et al., 2003, CNS Drug Reviews for detailed information.[4][9]
Experimental Protocols
Protocol for Intraperitoneal Administration of a Cannabinoid Agonist in a Rat Model of Traumatic Brain Injury
This protocol is a general guideline based on similar studies with cannabinoid agonists.[10][11][12]
-
Animal Model: Utilize a validated model of traumatic brain injury, such as the controlled cortical impact (CCI) model, in adult male rats.
-
Formulation Preparation:
-
Prepare the vehicle: A common vehicle for cannabinoid agonists is a mixture of DMSO, Tween 80, and sterile saline in a 1:1:18 ratio.[10]
-
Dissolve this compound in DMSO first.
-
Add Tween 80 and mix.
-
Slowly add sterile saline while vortexing to achieve the final desired concentration.
-
-
Dosing and Administration:
-
Administer the first dose of this compound or vehicle intraperitoneally (i.p.) within 5-10 minutes after the traumatic brain injury.
-
A typical injection volume is 1 mL/kg.
-
Subsequent daily injections can be administered for the desired duration of the study.
-
-
Behavioral and Histological Analysis:
-
Conduct behavioral tests (e.g., Morris water maze, novel object recognition) to assess cognitive function post-injury.
-
Perform histological analysis of brain tissue to evaluate lesion volume and markers of neuroinflammation and cell death.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of this compound are mediated through the activation of CB1 and CB2 receptors, which in turn modulate several downstream signaling pathways.
Caption: CB1 receptor activation by this compound promotes neuroprotection.
Caption: CB2 receptor activation by this compound reduces neuroinflammation.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cannabinoids and endocannabinoids as therapeutics for nervous system disorders: preclinical models and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid agonist rescues learning and memory after a traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabidiol alleviates the inflammatory response in rats with traumatic brain injury through the PGE 2-EP2-cAMP-PKA signaling pathway : CBD reduces inflammation caused by TBI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Cannabinoid-Like Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo cannabinoid research.
Frequently Asked Questions (FAQs)
Q1: What are the classic cannabinoid-like side effects observed in rodent models?
A1: The primary, well-established behavioral and physiological effects induced by centrally acting cannabinoid CB1 receptor agonists in rodents are collectively known as the "tetrad."[1] This tetrad consists of:
-
Hypolocomotion: A significant decrease in spontaneous movement.[1]
-
Catalepsy: An akinetic state characterized by an inability to initiate movement and a failure to correct an externally imposed posture.
-
Analgesia: A reduced sensitivity to painful stimuli.[1]
The presence of all four effects is a strong indicator that a test compound has cannabinoid-like properties acting via the CB1 receptor.[1]
Q2: How can I minimize the psychoactive side effects of my test compound while retaining its therapeutic benefits?
A2: Several strategies can be employed to mitigate the central nervous system (CNS)-mediated side effects of cannabinoid agonists:
-
Co-administration with Cannabidiol (B1668261) (CBD): CBD has been shown to modulate the effects of THC.[3][4] The ratio of THC to CBD is critical, with certain lower ratios potentially attenuating some of THC's intoxicating effects.[3] However, it's important to note that in some instances, CBD can exacerbate THC's effects, and the outcome is highly dependent on the specific doses and their ratio.[3][5]
-
Develop Peripherally Restricted Agonists: If the therapeutic target is in the periphery, designing compounds that do not readily cross the blood-brain barrier can eliminate central side effects.
-
Utilize Allosteric Modulators: Positive or negative allosteric modulators (PAMs or NAMs) bind to a site on the cannabinoid receptor that is distinct from the main (orthosteric) binding site. These modulators can fine-tune the receptor's response to endogenous cannabinoids, potentially offering a more subtle and targeted therapeutic effect with a lower risk of overstimulation and subsequent side effects.
-
Develop "Biased" Agonists: These ligands preferentially activate specific downstream signaling pathways over others. The goal is to design a compound that activates a therapeutic pathway (e.g., analgesia) without significantly engaging the pathways that lead to undesirable side effects like catalepsy or memory impairment.[6]
Q3: My compound is showing unexpected off-target effects. What could be the cause?
A3: Off-target effects can arise from a drug interacting with unintended molecular targets.[7] While rational drug design aims to create highly specific compounds, unforeseen interactions can still occur.[7] High-throughput screening and counter-screening against a panel of receptors and enzymes can help identify potential off-target activities early in the drug development process.[7] If off-target effects are suspected, it is crucial to perform broader pharmacological profiling of your compound.
Q4: Are there differences in cannabinoid sensitivity between male and female rodents?
A4: Yes, sex differences in the behavioral sensitivity to cannabinoids have been reported in rodents, with females sometimes exhibiting greater sensitivity. It is therefore recommended to include both male and female animals in preclinical studies and to analyze the data for any sex-dependent effects.
Troubleshooting Guides
Troubleshooting the Cannabinoid Tetrad Assays
The following guides address common issues encountered during the four primary assays used to assess cannabinoid-like effects.
1. Hypolocomotion (Open Field Test)
| Problem | Possible Cause(s) | Solution(s) |
| High variability in baseline activity between animals. | - Inconsistent handling of animals.- Variations in the testing environment (e.g., lighting, noise).- Time of day for testing is not consistent. | - Handle all animals consistently and gently prior to testing.- Ensure the testing room is quiet and has consistent, even illumination.- Conduct all tests at the same time of day to minimize circadian rhythm effects. |
| No significant decrease in locomotion after administering a known CB1 agonist. | - Incorrect dose or route of administration.- Insufficient time between drug administration and testing.- Animal tolerance to the compound. | - Verify the dose and administration route based on literature or pilot studies.- Ensure an adequate time interval for the drug to reach peak effect before starting the test.- If conducting chronic studies, be aware that tolerance can develop.[8] |
| Animals exhibit freezing behavior instead of reduced exploratory movement. | - The testing environment is too stressful (e.g., too bright, loud noises).- The dose of the compound may be too high, inducing anxiety-like or aversive effects. | - Reduce the light intensity in the open field arena.- Ensure the testing room is free from sudden noises.- Perform a dose-response study to identify a dose that reduces locomotion without inducing excessive anxiety. |
2. Hypothermia (Rectal Temperature Measurement)
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent baseline temperature readings. | - Stress from handling or the measurement procedure itself.- Variation in the depth of probe insertion. | - Acclimate animals to the handling and measurement procedure for several days before the experiment.- Ensure the rectal probe is inserted to a consistent depth for each measurement. |
| Lack of a hypothermic effect with a known agonist. | - The ambient temperature of the housing or testing room is too high.- Incorrect dose or timing of measurement. | - Maintain the ambient temperature at a consistent and appropriate level (e.g., 22°C).[2]- Measure temperature at multiple time points after drug administration to capture the peak effect. |
| Temperature drop is observed in the vehicle control group. | - The vehicle itself may have a physiological effect.- Prolonged handling or stress can cause temperature fluctuations. | - Test the vehicle alone in a separate group of animals to confirm it is inert.- Minimize handling time and be consistent in the procedure for all animals. |
3. Catalepsy (Bar Test)
| Problem | Possible Cause(s) | Solution(s) |
| Animals immediately climb off the bar. | - The dose of the compound is too low.- The bar diameter or height is inappropriate for the size of the animal. | - Conduct a dose-response study to determine an effective dose.- Adjust the height and diameter of the bar to be suitable for the species and strain of the animal being tested.[9] |
| High variability in the duration of immobility. | - Inconsistent placement of the animal's paws on the bar.- Distractions in the testing environment. | - Gently and consistently place the forepaws of the animal in the center of the bar for each trial.- Perform the test in a quiet, isolated area. |
| All animals, including controls, show some level of immobility. | - The testing environment may be inducing a freezing response.- The "cut-off" time for the test is too long. | - Ensure the testing area is free from stressors.- Establish a reasonable cut-off time (e.g., 180-300 seconds) based on pilot data or literature.[10] |
4. Analgesia (Hot Plate Test)
| Problem | Possible Cause(s) | Solution(s) |
| High variability in baseline paw withdrawal latency. | - Inconsistent placement of the animal on the hot plate.- The temperature of the hot plate is not stable. | - Ensure the animal is placed gently in the center of the hot plate for each trial.- Calibrate and regularly check the temperature of the hot plate to ensure it is consistent. |
| No analgesic effect observed with a known compound. | - The hot plate temperature is too high, causing a rapid reflex withdrawal that is not sensitive to the analgesic effect.- The dose of the compound is insufficient. | - Set the hot plate to a temperature that elicits a clear pain response without causing tissue damage (e.g., 51-52°C).[11][12]- Perform a dose-response study. |
| Animals show signs of learning or habituation to the test. | - Repeated testing in a short period. | - Allow sufficient time between tests to prevent learning effects. If multiple time points are needed, use different groups of animals for each time point. |
Data Presentation
Table 1: Effects of THC and CBD Combinations on Cannabinoid-like Side Effects in Rodents
| THC Dose (mg/kg) | CBD Dose (mg/kg) | THC:CBD Ratio | Animal Model | Effect on Side Effects | Reference |
| 10 | 10 | 1:1 | Rat | Caused greater impairments in sustained attention compared to THC alone. | [5] |
| 1 | 1 | 1:1 | Old Mice | Failed to improve spatial learning, whereas THC alone was effective. | [4][7] |
| 8 (1.6%) | 4 (0.8%) | 2:1 | Human (inhaled) | Enhanced intoxication compared to THC alone. | [3] |
| 8 (1.6%) | 400 (80%) | 1:20 | Human (inhaled) | Reduced intoxication compared to THC alone. | [3] |
| 0.1, 0.25, 0.5 | 2, 5, 10 | 1:20 | Dog (oral) | Well-tolerated at low and medium doses; neurological signs observed at the high dose. | [13] |
Experimental Protocols
1. Open Field Test for Hypolocomotion
-
Apparatus: A square arena (e.g., 44 x 44 cm for mice) with high, opaque walls to prevent escape.[14] The arena should be placed in a sound-attenuating chamber with consistent, diffuse lighting.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
After the appropriate absorption time, gently place the mouse near the same wall of the open field arena.[14]
-
Allow the animal to explore the arena for a set period (e.g., 10-20 minutes).[14][15]
-
Record the animal's movement using an automated video-tracking system.
-
-
Data Analysis: The primary dependent variable is the total distance traveled.[14] Other measures include time spent in the center versus the periphery of the arena, which can provide insights into anxiety-like behavior.
2. Hot Plate Test for Analgesia
-
Apparatus: A commercially available hot plate apparatus with precise temperature control. A transparent glass cylinder can be used to keep the animal on the heated surface.[16]
-
Procedure:
-
Set the hot plate temperature to a constant, noxious but non-damaging level (e.g., 51-52°C).[11][12]
-
Administer the test compound or vehicle.
-
At the time of peak drug effect, place the animal on the hot plate.
-
Start a timer and observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[12][16]
-
Record the latency (in seconds) to the first clear pain response.
-
Immediately remove the animal from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury to non-responsive animals.
-
-
Data Analysis: An increase in the latency to a pain response compared to the vehicle-treated group indicates an analgesic effect.
3. Bar Test for Catalepsy
-
Apparatus: A horizontal bar (e.g., 0.7 cm diameter for mice) fixed at a specific height (e.g., 3-8 cm) above a surface.[9]
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak effect, gently place the animal's forepaws on the bar.[17]
-
Start a timer and measure the duration of time the animal remains immobile in this position.[17]
-
The trial ends when the animal removes both forepaws from the bar or after a pre-determined cut-off time (e.g., 180-300 seconds).[10][17]
-
-
Data Analysis: A significant increase in the time spent immobile on the bar in the drug-treated group compared to the vehicle group is indicative of catalepsy.
4. Measurement of Hypothermia
-
Apparatus: A digital thermometer with a flexible rectal probe suitable for rodents.
-
Procedure:
-
Measure the baseline rectal temperature of each animal before drug administration.
-
Administer the test compound or vehicle.
-
At specific time points after administration (e.g., 30, 60, 90, 120 minutes), measure the rectal temperature again.
-
To take a measurement, gently restrain the animal and insert the lubricated probe to a consistent depth (e.g., 1.5-2 cm) into the rectum.
-
-
Data Analysis: A decrease in rectal temperature from baseline, and in comparison to the vehicle-treated group, indicates a hypothermic effect.
Mandatory Visualizations
References
- 1. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 2. Changes in body temperature and oxygen consumption rate of conscious mice produced by intrahypothalamic and intracerebroventricular injections of delta 9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency and Therapeutic THC and CBD Ratios: U.S. Cannabis Markets Overshoot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Δ9 -Tetrahydrocannabinol (THC) Alone or in Combination With a 1:1 Ratio of Cannabidiol (CBD) in Reversing the Spatial Learning Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oral Δ9-tetrahydrocannabinol and cannabidiol combinations on a sustained attention task in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tolerance and cross-tolerance to cannabinoids in mice: schedule-controlled responding and hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. researchgate.net [researchgate.net]
- 11. dol.inf.br [dol.inf.br]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Open field test for mice [protocols.io]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. protocols.io [protocols.io]
ensuring consistent results in BAY 38-7271 replication studies
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure consistent and reproducible results in replication studies involving the potent cannabinoid receptor agonist, BAY 38-7271.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its mechanism of action involves binding to these G-protein coupled receptors (GPCRs), which are primarily coupled to the Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately underlies its neuroprotective and analgesic effects observed in preclinical studies.
Q2: What are the reported binding affinities (Ki) of this compound for human CB1 and CB2 receptors?
A2: The binding affinities of this compound can vary slightly between studies. For recombinant human receptors, reported Ki values are in the low nanomolar range, indicating high affinity.
| Receptor | Ki (nM) |
| Human CB1 | 2.91 |
| Human CB2 | 4.24 |
| Data from Wikipedia, citing primary literature.[1] |
Q3: What are the key in vitro assays to confirm the activity of this compound?
A3: The two primary in vitro assays to characterize this compound are:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to CB1 and CB2 receptors. This is typically a competitive binding assay using a radiolabeled cannabinoid ligand such as [3H]CP55,940.
-
cAMP Accumulation Assay: To measure the functional consequence of receptor activation. As a CB1/CB2 agonist, this compound will inhibit forskolin-stimulated cAMP production in cells expressing these receptors.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is a lipophilic compound. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[2] For aqueous experimental buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent effects on the cells. It is crucial to ensure the compound remains in solution throughout the experiment.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Radioligand Binding Assays
Possible Cause & Solution
-
High Non-Specific Binding (NSB): This can obscure the specific binding signal.
-
Incomplete Removal of Endogenous Ligands: This can interfere with the binding of this compound.
-
Solution: Ensure thorough washing of cell membranes during preparation.[4]
-
-
Radioligand Degradation:
-
Solution: Aliquot the radioligand upon receipt and store at -20°C or lower to avoid repeated freeze-thaw cycles. Protect from light.
-
Issue 2: Inconsistent Results in cAMP Functional Assays
Possible Cause & Solution
-
Low Signal Window (Basal vs. Forskolin-Stimulated):
-
Solution: Optimize the concentration of forskolin (B1673556) used to stimulate adenylyl cyclase. Titrate the cell number per well to ensure an adequate receptor population.
-
-
Receptor Desensitization/Internalization: Prolonged exposure to a potent agonist like this compound can lead to receptor downregulation.
-
Solution: Keep incubation times with this compound as short as possible while still allowing for a measurable effect (e.g., 15-30 minutes).[5]
-
-
Cell Health Issues:
-
Solution: Ensure cells are healthy and not over-confluent. Use cells within a consistent and low passage number range.
-
Issue 3: Compound Precipitation or Adsorption
Possible Cause & Solution
-
Poor Solubility in Aqueous Buffers: this compound is hydrophobic.
-
Solution: Prepare a high concentration stock in 100% DMSO. When diluting into aqueous assay buffer, vortex vigorously. The final DMSO concentration should be kept consistent across all wells and ideally below 0.5%.[2]
-
-
Adsorption to Plasticware:
-
Solution: Use low-adhesion microplates and pipette tips. Including a small amount of BSA (e.g., 0.1%) in the buffer can help prevent adsorption.
-
Experimental Protocols
Radioligand Competitive Binding Assay Protocol
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Cell membranes from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940
-
Unlabeled Ligand for Non-Specific Binding: WIN 55,212-2 or cold CP55,940
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled ligand (10 µM final concentration for non-specific binding) or this compound dilution.
-
50 µL of [3H]CP55,940 (at a final concentration close to its Kd, e.g., 0.5-1 nM).
-
100 µL of cell membrane preparation (5-20 µg protein per well).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the data and determine the IC50 value for this compound. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium.
-
Assay Buffer: Typically a serum-free medium or HBSS with 0.1% BSA.
-
Forskolin.
-
Test Compound: this compound.
-
Control Agonist: CP 55,940.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Wash the cells once with pre-warmed assay buffer.
-
Prepare serial dilutions of this compound and the control agonist in assay buffer.
-
Add the diluted compounds to the respective wells.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to give a robust cAMP signal (typically 1-10 µM).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Generate a concentration-response curve by plotting the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the curve using non-linear regression.
Visualizations
Caption: Signaling pathway of this compound.
References
Unraveling the Discontinuation of BAY 38-7271's Clinical Development
Magdeburg, Germany - The clinical development of BAY 38-7271, a promising cannabinoid receptor agonist for the treatment of traumatic brain injury (TBI), was halted during its Phase IIa clinical trial. This cessation was not due to concerns regarding the drug's efficacy or safety but was a direct consequence of the closure of KeyNeurotek Pharmaceuticals, the company spearheading its development.
This compound, a potent CB1 and CB2 receptor agonist, had demonstrated significant neuroprotective effects in preclinical studies and a favorable safety profile in initial human trials. Its abrupt discontinuation underscores the challenges faced in the pharmaceutical industry, where corporate stability can be as crucial as scientific merit in bringing a new therapy to patients.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the specifics of its discontinued (B1498344) clinical trial.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's clinical development?
The clinical development of this compound (also known as KN 38-7271) was discontinued due to the closure of KeyNeurotek Pharmaceuticals AG, the biopharmaceutical company that had licensed the compound from Bayer AG for clinical development. The termination was a result of the company's insolvency and not based on any negative efficacy or safety data from the ongoing Phase IIa clinical trial.
Q2: What was the therapeutic target and mechanism of action of this compound?
This compound is a potent, non-eicosanoid, synthetic agonist of the cannabinoid receptors CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. In the context of traumatic brain injury, the activation of CB1 and CB2 receptors was hypothesized to be neuroprotective by reducing excitotoxicity, neuroinflammation, and cerebral edema.
Q3: What did the preclinical data for this compound show?
Preclinical studies in various animal models of traumatic brain injury and stroke demonstrated that this compound had significant neuroprotective effects. These studies highlighted its ability to reduce infarct volume and improve functional outcomes. The compound was shown to be effective even when administered several hours after the initial injury, suggesting a clinically relevant therapeutic window.
Q4: What was the design of the Phase IIa clinical trial for this compound?
The Phase IIa trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with severe traumatic brain injury. The study also aimed to gather preliminary data on the drug's efficacy in this patient population.
Troubleshooting Guide for Related Research
Issue: Difficulty in replicating the neuroprotective effects of cannabinoid agonists in TBI models.
-
Experimental Considerations:
-
Timing of Administration: The therapeutic window for cannabinoid agonists in TBI can be narrow. Ensure the timing of drug administration post-injury is consistent and optimized for the specific model being used.
-
Dosage: Cannabinoid receptor agonists often exhibit a biphasic dose-response curve. A comprehensive dose-ranging study is crucial to identify the optimal therapeutic dose.
-
Animal Model: The choice of TBI model (e.g., controlled cortical impact, fluid percussion) can significantly influence outcomes. Ensure the model is appropriate for the specific aspects of neuroprotection being investigated.
-
Issue: Observing unexpected side effects or a lack of efficacy with CB1/CB2 agonists.
-
Potential Causes:
-
Off-Target Effects: While this compound showed high affinity for CB1 and CB2 receptors, other cannabinoid agonists may have off-target effects that could contribute to unexpected outcomes.
-
Receptor Desensitization: Prolonged or high-dose administration of cannabinoid agonists can lead to receptor desensitization and a reduction in efficacy.
-
Blood-Brain Barrier Penetration: Inconsistent or poor penetration of the blood-brain barrier can limit the central nervous system effects of the compound.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Species | Model | Reference |
| CB1 Receptor Affinity (Ki) | 2.91 nM | Rat | Brain membrane binding assay | [1] |
| CB2 Receptor Affinity (Ki) | 4.24 nM | Rat | Spleen membrane binding assay | [1] |
| Efficacy Measure | Dose | Effect | Model | Reference |
| Infarct Volume Reduction | 10 µg/kg | 53% reduction | Rat model of subdural hematoma | [2] |
| Neuroprotection | 1 ng/kg/h | 91% protection in cerebral cortex | Rat model of transient MCA occlusion | [2] |
| Reduction in Intracranial Pressure | 250 ng/kg/h | 28% reduction | Rat model of subdural hematoma | [2] |
| Reduction in Brain Water Content | 250 ng/kg/h | 20% reduction | Rat model of subdural hematoma | [2] |
Experimental Protocols
Key Experiment: In Vivo Model of Traumatic Brain Injury (Subdural Hematoma)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent.
-
Induction of Subdural Hematoma: A craniotomy is performed over the right parietal cortex. A subdural hematoma is induced by injecting autologous venous blood into the subdural space.
-
Drug Administration: this compound or vehicle is administered intravenously at specified time points after the induction of the hematoma.
-
Neurological Assessment: Neurological deficits are assessed at various time points using a standardized neurological scoring system.
-
Histological Analysis: At the end of the experiment, animals are euthanized, and their brains are removed for histological analysis to determine the infarct volume.
Visualizations
Caption: Signaling pathway of this compound via CB1 and CB2 receptors.
Caption: Logical flow of this compound's clinical development discontinuation.
References
limitations of using BAY 38-7271 in long-term studies
Disclaimer: BAY 38-7271 is a cannabinoid receptor agonist whose clinical development was discontinued (B1498344) after Phase II trials.[1][2] Consequently, comprehensive data from long-term studies are not publicly available. This guide addresses potential issues researchers may encounter based on the pharmacology of this compound and the known behavior of cannabinoid receptor agonists in chronic settings.
Frequently Asked Questions (FAQs)
Section 1: Pharmacodynamics & Efficacy
Q1: We are observing a progressive loss of efficacy (tachyphylaxis) in our long-term animal model chronically dosed with this compound. What is the likely mechanism?
A1: The observed decrease in response is likely due to tolerance, a common phenomenon with repeated administration of cannabinoid agonists.[3] The primary mechanism is the desensitization and downregulation of the CB1 receptor.[3] Chronic activation of the G-protein coupled CB1 receptor can lead to:
-
Receptor Desensitization: Phosphorylation of the intracellular domains of the CB1 receptor by G-protein-coupled receptor kinases (GRKs), which uncouples the receptor from its intracellular G-protein signaling machinery.
-
Receptor Internalization: The phosphorylated receptor is recognized by β-arrestin, leading to its removal from the cell surface into endosomes.[4] This reduces the number of available receptors to be activated by this compound.
-
Downregulation: Over longer periods, this can lead to a decrease in the total cellular expression of CB1 receptor protein.[3]
Section 2: Safety & Toxicology
Q2: What are the primary on-target and potential off-target effects to monitor during chronic this compound administration?
A2: this compound is a potent agonist at both CB1 and CB2 receptors.[1][5]
-
On-Target (CB1-Mediated) Effects: While developed to have a favorable therapeutic window where neuroprotective doses were lower than those causing side effects in acute studies, chronic administration may lead to the emergence of typical cannabinoid effects.[6][7] These include hypothermia, hypoactivity, and potential cognitive or psychotropic effects.[5][8] Continuous monitoring of core body temperature and behavioral assays are recommended.
-
Off-Target Effects: this compound has been shown to be highly selective, with only minor interactions at other binding sites in the micromolar range.[5] However, in long-term studies where drug accumulation may occur, even weak off-target activity could become relevant. Periodic screening for unexpected physiological changes (e.g., cardiovascular, hepatic) is a prudent measure.
Data Presentation: Receptor Binding & Off-Target Affinity
| Target | Species | Ki (nM) | IC50 (µM) | Reference |
| CB1 Receptor | Human | 1.85 | - | [5][9] |
| Rat | 2.91 | - | [1] | |
| CB2 Receptor | Human | 5.96 | - | [5][9] |
| Rat | 4.24 | - | [1] | |
| Adenosine A3 Receptor | - | - | 7.5 | [5] |
| Peripheral Benzodiazepine Receptor | - | - | 0.971 | [5] |
| Melatonin ML1 Receptor | - | - | 3.3 | [5] |
| Monoamine Transporter | - | - | 1.7 | [5] |
Q3: Our animals are exhibiting unexpected behavioral phenotypes after several weeks of dosing. How should we troubleshoot this?
A3: Unexpected behavioral changes can arise from on-target effects, off-target effects, or metabolic sequelae. A systematic approach is necessary to identify the cause. The workflow below outlines a potential troubleshooting strategy.
Experimental Protocols
Protocol 1: Assessment of CB1 Receptor Density via Western Blot
This protocol provides a method to quantify changes in CB1 receptor protein levels in brain tissue from chronically treated vs. control animals, which can confirm receptor downregulation.
1. Tissue Homogenization:
- Harvest brain regions of interest (e.g., hippocampus, striatum) from control and this compound treated animals.
- Homogenize tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
- Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane overnight at 4°C with a primary antibody specific for the CB1 receptor (diluted in blocking buffer).
- Wash the membrane 3x for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3x for 10 minutes each with TBST.
4. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the signal using a digital imager or X-ray film.
- Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH).
- Quantify band densities using image analysis software (e.g., ImageJ). Normalize the CB1 receptor signal to the loading control signal for each sample. Compare normalized values between treatment groups.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BAY-38-7271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ovid.com [ovid.com]
- 4. WO2006047417A2 - Detection of cannabinoid receptor biomarkers and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to BAY 38-7271 and Other Synthetic Cannabinoid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic cannabinoid agonist BAY 38-7271 with other well-known synthetic cannabinoid agonists. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of key performance data and experimental methodologies.
Introduction to this compound
This compound is a structurally novel, potent, and highly selective cannabinoid CB1/CB2 receptor agonist developed by Bayer AG.[1][2][3] It has demonstrated significant neuroprotective effects in preclinical models of traumatic brain injury and cerebral ischemia.[1][2][3] Unlike many other synthetic cannabinoids, this compound has been investigated in Phase I clinical trials for the treatment of traumatic brain injury, where it was found to be safe and well-tolerated.[2][3] A key characteristic of this compound is its favorable therapeutic window; the doses required for maximal neuroprotective efficacy are significantly lower than those that induce typical cannabinoid-like side effects.[2][3]
Quantitative Comparison of Cannabinoid Receptor Agonists
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other prominent synthetic cannabinoid agonists for the human cannabinoid receptors CB1 and CB2. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 (human) | CB2 (human) | Reference(s) |
| This compound | 1.85 - 2.91 | 4.24 - 5.96 | [1][4][5] |
| CP 55,940 | 0.58 | 0.68 | |
| HU-210 | 0.061 | 0.52 | |
| JWH-018 | 9.00 | 2.94 | |
| AM-2201 | 1.0 | 2.6 | |
| WIN 55,212-2 | 62.3 | 1.9 | |
| UR-144 | 150 | 1.8 | |
| XLR-11 | 24 | 2.1 |
Table 2: Cannabinoid Receptor Functional Potency (EC50, nM)
| Compound | CB1 (human) | CB2 (human) | Reference(s) |
| This compound | Data not available | Data not available | |
| CP 55,940 | 11.8 | 4.0 | |
| HU-210 | 0.21 | 0.28 | |
| JWH-018 | 7.3 | 5.0 | |
| AM-2201 | 38 | 58 | |
| WIN 55,212-2 | 2.9 | 3.1 | |
| UR-144 | 421 | 72 | |
| XLR-11 | 98 | 83 |
In Vivo Effects: A Comparative Overview
Direct comparison of in vivo effects is challenging due to variations in experimental models and protocols. However, general observations from preclinical studies are summarized below.
Table 3: Comparative In Vivo Effects
| Compound | Primary In Vivo Effects | Key Findings |
| This compound | Neuroprotection, hypothermia | Potent reduction in infarct volume in rat models of traumatic brain injury and stroke at doses lower than those causing significant side effects.[1][6] |
| CP 55,940 | Analgesia, hypothermia, catalepsy, locomotor suppression (cannabinoid tetrad) | A full agonist often used as a reference compound in in vivo studies. |
| HU-210 | Potent cannabinoid tetrad effects, long duration of action | Significantly more potent than THC. |
| JWH-018 | Cannabinoid tetrad effects | One of the first widely recognized synthetic cannabinoids in "Spice" products. |
| AM-2201 | Potent cannabinoid tetrad effects | A fluorinated analog of JWH-018 with high potency. |
| WIN 55,212-2 | Analgesia, anti-inflammatory effects | A potent aminoalkylindole cannabinoid agonist. |
Signaling Pathways and Experimental Workflows
The activation of CB1 and CB2 receptors by agonists like this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for assessing agonist binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. abmole.com [abmole.com]
- 6. Characterization of the Diarylether Sulfonylester (−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a Potent Cannabinoid Receptor Agonist with Neuroprotective Properties | Scilit [scilit.com]
Validating the Mechanism of BAY 38-7271: A Comparative Guide to its Antagonist-Mediated Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cannabinoid receptor agonist BAY 38-7271, focusing on the validation of its mechanism of action through the use of receptor antagonists. Experimental data is presented to compare its performance with other relevant cannabinoid agonists, offering a resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a potent and selective full agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] It exhibits high affinity for these receptors and has demonstrated significant analgesic and neuroprotective effects in preclinical studies.[1] The validation of its mechanism of action is crucial for understanding its therapeutic potential and on-target effects. This is primarily achieved by demonstrating that its pharmacological effects can be blocked by selective antagonists of the cannabinoid receptors.
Comparative Analysis of Cannabinoid Receptor Agonists
The following table summarizes the binding affinities and functional potencies of this compound in comparison to other well-characterized cannabinoid agonists, CP 55,940 and WIN 55,212-2.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| This compound | Human CB1 | 2.91 | Full Agonist | [1] |
| Human CB2 | 4.24 | Full Agonist | [1] | |
| CP 55,940 | Human CB1 | ~0.98 | Full Agonist | |
| Human CB2 | ~0.92 | Full Agonist | ||
| WIN 55,212-2 | Human CB1 | ~2.4 | Full Agonist | |
| Human CB2 | ~3.7 | Full Agonist |
Mechanism Validation using Receptor Antagonists
The primary strategy to validate that the effects of this compound are mediated through the CB1 receptor is the use of a selective CB1 receptor antagonist, such as SR141716A (Rimonabant). Experimental evidence consistently demonstrates that pre-treatment with SR141716A blocks the physiological and cellular effects of this compound.
In Vivo Antagonism Data
In animal models, the characteristic effects of this compound, such as hypothermia and analgesia, are dose-dependently inhibited by SR141716A.[2] For instance, the neuroprotective effects of this compound in models of traumatic brain injury were shown to be blocked by the administration of a selective CB1 receptor antagonist.[2]
| Agonist | Antagonist | In Vivo Model | Observed Effect of Agonist | Antagonist Action | Reference |
| This compound | SR141716A | Rat Hypothermia Assay | Dose-dependent reduction in body temperature | Blocked the effect of this compound | [2] |
| This compound | SR141716A | Rat Traumatic Brain Injury | Neuroprotection (infarct volume reduction) | Blocked the neuroprotective effect | [2] |
| WIN 55,212-2 | SR141716A | Rat Asphyxia Model | Neuroprotection | Abolished the delayed neuroprotective effect | [3] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP 55,940)
-
Test compound (this compound)
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled agonist (e.g., cold CP 55,940).
-
Incubate the plate at 30°C for 1 hour.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors, like CB1 and CB2, by an agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
GDP
-
Test agonist (this compound)
-
Antagonist (SR141716A) for validation experiments
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the agonist. For antagonist validation, prepare fixed concentrations of the antagonist.
-
In a 96-well plate, add cell membranes, GDP, and the agonist (with or without the antagonist).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 1 hour.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity to determine the amount of [³⁵S]GTPγS bound.
-
Analyze the data to determine the EC50 and Emax for the agonist and the inhibitory effect of the antagonist.
Visualizing Signaling and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by the cannabinoid agonist WIN-55212 in an in vivo newborn rat model of acute severe asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Neuroprotection Data with BAY 38-7271: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of BAY 38-7271 against other cannabinoid-based and related neuroprotective agents. The information is based on preclinical data from various studies.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and alternative compounds in preclinical models of brain injury. It is important to note that these data are compiled from different studies and may not represent direct head-to-head comparisons.
Table 1: Neuroprotective Effects of this compound in Rat Models of Brain Injury
| Model | Treatment | Dosage | Key Findings |
| Acute Subdural Hematoma (SDH) | 1-hour infusion immediately after SDH | 0.1 µg/kg | 65% reduction in infarct volume[1] |
| 15-min infusion immediately after SDH | 10 µg/kg | 53% reduction in infarct volume[1] | |
| 4-hour infusion with 5-hour delay | 1.0 µg/kg/h | 49% reduction in infarct volume[1] | |
| 15-min infusion with 5-hour delay | 3 µg/kg | 64% reduction in infarct volume[1] | |
| Post-SDH (24h) | 250 ng/kg/h | 28% reduction in intracranial pressure; 20% reduction in brain water content[1] | |
| Transient Middle Cerebral Artery Occlusion (tMCA-O) | Infusion | 1 ng/kg/h | 91% neuroprotection in the cerebral cortex[1] |
| Infusion | 10 ng/kg/h | 53% neuroprotection in the striatum[1] |
Table 2: Neuroprotective Effects of Alternative Agents in Rat Models of Traumatic Brain Injury (TBI)
| Agent | Model | Treatment | Dosage | Key Findings |
| HU-211 | Closed Head Injury | Intraperitoneal injection 1h post-injury | 25 mg/kg | Increased beam walking performance (from 30% to 79% on 8.5cm beam, p=0.0172); Reduced BBB breakdown by over 4-fold (p<0.05); Attenuated cerebral edema (water content reduced from 83.06% to 80.78%, p<0.05)[2][3] |
| Cannabidiol (CBD) | TBI | Intraperitoneal administration | 5, 10, or 20 mg/kg | Significantly improved neurological deficit scores; Reduced serum levels of S-100β and NSE; Mitigated neuronal pathological changes; Reduced blood-brain barrier permeability[4][5] |
| URB597 (FAAH Inhibitor) | TBI | Intraperitoneal injection 30 min post-injury | 0.3 mg/kg | Protected Blood-Brain Barrier integrity; Inhibited astrocyte activation[6] |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below.
Acute Subdural Hematoma (SDH) Model in Rats
The acute subdural hematoma model in rats is designed to mimic traumatic brain injury involving bleeding into the subdural space.[7][8][9]
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A burr hole is drilled over the parietal cortex.
-
Induction of Hematoma: A specific volume of autologous, non-heparinized blood is injected into the subdural space through the burr hole.
-
Physiological Monitoring: Intracranial pressure (ICP), mean arterial blood pressure (MABP), and cerebral blood flow (CBF) are monitored continuously.
-
Treatment Administration: this compound or the vehicle is administered intravenously at various time points and infusion durations as specified in the experimental design.
-
Outcome Assessment: At 24 or 48 hours post-injury, animals are euthanized, and brains are removed for analysis. Infarct volume is typically determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Brain water content is measured by the wet-dry weight method.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
The tMCAO model is a widely used method to induce focal cerebral ischemia, simulating stroke.[10][11][12]
-
Animal Preparation: Rats are anesthetized, and body temperature is maintained.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament suture with a blunted tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific duration (e.g., 60 or 120 minutes).
-
Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.
-
Treatment Administration: The neuroprotective agent or vehicle is administered, often before, during, or after the ischemic period.
-
Outcome Assessment: Neurological deficit scores are evaluated at various time points. After a set survival period (e.g., 24 or 48 hours), the animal is sacrificed, and the brain is sectioned and stained (e.g., with TTC) to determine the infarct volume.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for evaluating neuroprotective agents.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for neuroprotection studies.
References
- 1. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A nonpsychotropic cannabinoid, HU-211, has cerebroprotective effects after closed head injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Cannabidiol alleviates the inflammatory response in rats with traumatic brain injury through the PGE 2-EP2-cAMP-PKA signaling pathway : CBD reduces inflammation caused by TBI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endocannabinoid Degradation Inhibition Improves Neurobehavioral Function, Blood–Brain Barrier Integrity, and Neuroinflammation following Mild Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ischemic brain damage in a model of acute subdural hematoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The construction of an improved model of acute subdural hematoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new rat model of diffuse brain injury associated with acute subdural hematoma: assessment of varying hematoma volume, insult severity, and the presence of hypoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of BAY 38-7271
A Comprehensive Guide for Researchers in Drug Development
BAY 38-7271, a potent and selective cannabinoid receptor agonist, has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of neuroprotection. This guide provides a detailed comparison of the in vitro and in vivo experimental results for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its pharmacological profile. The data is presented in a structured format to facilitate objective comparison, supplemented by detailed experimental protocols and visual diagrams of key biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, highlighting its affinity for cannabinoid receptors and its neuroprotective efficacy in animal models of acute brain injury.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Species | Value |
| Binding Affinity (Ki) | CB1 | Human | 2.91 nM |
| CB2 | Human | 4.24 nM | |
| Functional Activity | CB1 | Rat | Full Agonist |
| CB2 | Rat | Full Agonist |
Table 2: In Vivo Neuroprotective Efficacy of this compound in Rat Models
| Animal Model | Treatment Paradigm | Dosage | Outcome | Percent Improvement |
| Acute Subdural Hematoma (SDH) | 1-hour infusion post-injury | 0.1 µg/kg | Infarct Volume Reduction | 65% |
| 15-min infusion post-injury | 10 µg/kg | Infarct Volume Reduction | 53% | |
| 4-hour infusion, 5-hour delay | 1.0 µg/kg/h | Infarct Volume Reduction | 49% | |
| 15-min infusion, 5-hour delay | 3 µg/kg | Infarct Volume Reduction | 64% | |
| 24 hours post-SDH | 250 ng/kg/h | Intracranial Pressure Reduction | 28% | |
| 24 hours post-SDH | 250 ng/kg/h | Brain Water Content Reduction | 20% | |
| Transient Middle Cerebral Artery Occlusion (tMCA-O) | Infusion | 1 ng/kg/h | Cortical Infarct Volume Reduction | 91% |
| Infusion | 10 ng/kg/h | Striatal Infarct Volume Reduction | 53% |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and procedures involved in the evaluation of this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound through cannabinoid receptors.
Caption: Workflow for the in vitro [35S]GTPγS binding assay.
Caption: Workflow for the in vivo traumatic brain injury model.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
In Vitro: [³⁵S]GTPγS Binding Assay
This assay is used to determine the functional activity of this compound at cannabinoid receptors by measuring G-protein activation.
-
Membrane Preparation:
-
Cell membranes expressing recombinant human CB1 or CB2 receptors are prepared from cultured cells (e.g., CHO or HEK293).
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes. The resulting membrane pellet is resuspended in assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Membranes (10-20 µg of protein) are incubated in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4) containing 100 µM GDP and varying concentrations of this compound.
-
The reaction is initiated by the addition of 0.1 nM [³⁵S]GTPγS.
-
The plate is incubated at 30°C for 60 minutes.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
In Vivo: Rat Model of Acute Subdural Hematoma (SDH)
This model is used to evaluate the neuroprotective effects of this compound in a clinically relevant model of traumatic brain injury.
-
Surgical Procedure:
-
Male Sprague-Dawley rats (280-320 g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
The rat is placed in a stereotaxic frame, and a craniotomy is performed over the right parietal cortex.
-
A needle is inserted into the subdural space, and a controlled volume of fresh, non-heparinized autologous blood (e.g., 200 µL) is injected to induce the hematoma.
-
The burr hole is sealed with bone wax, and the scalp is sutured.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline).
-
The drug is administered intravenously (i.v.) via the tail vein as either a bolus injection or a continuous infusion at the specified doses and time points post-injury.
-
-
Outcome Assessment:
-
Infarct Volume Measurement: 24 or 48 hours after injury, the rats are euthanized, and their brains are removed. The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.
-
Neurological Deficit Scoring: Neurological function can be assessed at various time points using a standardized scoring system (e.g., the Bederson scale) to evaluate motor deficits.
-
Measurement of Intracranial Pressure and Brain Water Content: These parameters can be measured in separate cohorts of animals to assess the effect of the treatment on cerebral edema.
-
In Vivo: Rat Model of Transient Middle Cerebral Artery Occlusion (tMCA-O)
This model is used to assess the efficacy of this compound in a model of ischemic stroke.
-
Surgical Procedure:
-
Rats are anesthetized, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump and advanced until it occludes the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 90 or 120 minutes) to induce ischemia.
-
-
Reperfusion and Drug Administration:
-
After the occlusion period, the filament is withdrawn to allow reperfusion of the MCA territory.
-
This compound is administered i.v. at the desired doses and time points relative to the onset of ischemia or reperfusion.
-
-
Outcome Assessment:
-
Infarct Volume Measurement: Similar to the SDH model, infarct volume is determined 24 hours after reperfusion using TTC staining and image analysis.
-
Behavioral Testing: A battery of behavioral tests (e.g., cylinder test, adhesive removal test) can be performed to assess sensorimotor function and neurological deficits.
-
This comprehensive guide provides a detailed comparison of the in vitro and in vivo data for this compound, along with the necessary experimental context for researchers. The presented data underscores the potential of this compound as a neuroprotective agent and provides a solid foundation for further investigation and development.
BAY 38-7271: A Comparative Analysis of a Novel Cannabinoid Agonist in the Landscape of Traumatic Brain Injury Therapies
For Researchers, Scientists, and Drug Development Professionals
Traumatic Brain Injury (TBI) remains a significant global health challenge, with a pressing need for effective neuroprotective therapies.[1] BAY 38-7271, a potent cannabinoid CB1/CB2 receptor agonist, has emerged as a promising candidate in preclinical studies. This guide provides a comparative analysis of this compound against other therapeutic strategies for TBI, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Overview of this compound
This compound is a structurally novel compound that has demonstrated significant neuroprotective efficacy in animal models of TBI.[1] It acts as a full agonist at both CB1 and CB2 cannabinoid receptors, which are implicated in modulating neuroinflammation, excitotoxicity, and neuronal survival.[2] Preclinical evidence suggests that this compound can reduce brain edema and infarct volume after injury, highlighting its potential as a therapeutic intervention.[3]
Comparative Efficacy of TBI Treatments
The following tables summarize the quantitative efficacy of this compound from preclinical studies and compare it with data from clinical trials of other notable TBI treatments, including progesterone (B1679170), glibenclamide, tranexamic acid, and therapeutic hypothermia.
Table 1: Neuroprotection and Edema Reduction
| Treatment | Model/Study Population | Key Efficacy Endpoint | Reported Efficacy |
| This compound | Rat model of acute subdural hematoma | Infarct Volume Reduction | 65% reduction with immediate 1-hour infusion |
| Rat model of acute subdural hematoma | Infarct Volume Reduction | 49% reduction with 5-hour delayed 4-hour infusion | |
| Progesterone | Phase III Clinical Trial (ProTECT III) | Favorable Outcome (GOS-E) | 51% in progesterone group vs. 56% in placebo |
| Glibenclamide | Clinical Trial (Moderate/Severe TBI) | Contusion Expansion Rate | Significantly lower expansion ratio compared to placebo |
| Therapeutic Hypothermia | Meta-analysis of Clinical Trials | Mortality or Severe Disability | No high-quality evidence of benefit |
Table 2: Mortality and Functional Outcome
| Treatment | Model/Study Population | Key Outcome Endpoint | Reported Outcome |
| This compound | Preclinical (Rat TBI model) | Not directly reported | Focus on neuroprotection |
| Progesterone | Phase III Clinical Trial (ProTECT III) | Mortality at 6 months | 18.8% in progesterone group vs. 15.7% in placebo |
| Tranexamic Acid | Clinical Trial (CRASH-3) | Head Injury-Related Deaths | 20% reduction in deaths (most effective in mild-moderate TBI)[4] |
| Glibenclamide | Clinical Trial (DAI in TBI) | Glasgow Outcome Scale (GOS) at discharge | Significantly better GOS score compared to control[5] |
| Therapeutic Hypothermia | Meta-analysis of Clinical Trials in Children | Glasgow Outcome Scale (GOS) | May have clinical advantages in improving GOS scores |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Preclinical Evaluation of this compound in a Rat Model of Acute Subdural Hematoma
Objective: To assess the neuroprotective efficacy of this compound following traumatic brain injury.
Animal Model: Adult male Sprague-Dawley rats.
Injury Induction:
-
Anesthesia is induced in the rats.
-
A craniotomy is performed over the right cerebral hemisphere.
-
Acute subdural hematoma is induced by injecting fresh, non-heparinized autologous blood into the subdural space.
Treatment Administration:
-
Immediate Treatment Group: this compound is administered as a continuous intravenous infusion for 1 hour, starting immediately after the induction of the subdural hematoma.
-
Delayed Treatment Group: this compound is administered as a continuous intravenous infusion for 4 hours, with the initiation of the infusion delayed for 5 hours post-injury.
Outcome Measures:
-
Infarct Volume: At a predetermined time point post-injury (e.g., 24 or 48 hours), animals are euthanized, and their brains are removed. The brains are then sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to differentiate between infarcted and viable tissue. The volume of the infarct is then quantified using image analysis software.
-
Brain Edema: Brain water content is measured to assess the degree of edema. This is typically done by comparing the wet and dry weight of brain tissue samples.
Clinical Trial Protocol for Progesterone in Severe TBI (Adapted from ProTECT III Trial)
Objective: To determine the efficacy and safety of progesterone in treating patients with severe traumatic brain injury.
Study Design: A randomized, double-blind, placebo-controlled Phase III clinical trial.[6]
Inclusion Criteria: Adult patients with severe TBI (e.g., Glasgow Coma Scale score of 8 or less).
Treatment Protocol:
-
Eligible patients are randomly assigned to receive either progesterone or a placebo.
-
The study drug (progesterone or placebo) is administered intravenously within 8 hours of the injury.
-
The infusion is continued for a total of 120 hours (5 days).
Primary Outcome Measure:
-
Glasgow Outcome Scale-Extended (GOS-E): This scale is used to assess the functional outcome of patients at 6 months post-injury. The GOS-E categorizes outcomes into levels ranging from death to good recovery.
Secondary Outcome Measures:
-
Mortality rate at 6 months.
-
Adverse events.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the therapeutic strategies.
Caption: Signaling pathway of this compound via cannabinoid receptors.
Caption: General experimental workflow for preclinical TBI studies.
Conclusion
This compound demonstrates considerable promise as a neuroprotective agent for TBI in preclinical models. Its mechanism of action, targeting the cannabinoid system, offers a distinct therapeutic approach compared to other strategies that have been investigated. While clinical trial data for this compound is not yet available, the preclinical evidence warrants further investigation. In contrast, large-scale clinical trials of other agents like progesterone have yielded disappointing results, and the efficacy of therapeutic hypothermia remains debated.[7][8][9][10] Tranexamic acid and glibenclamide have shown some positive signals in clinical settings, particularly in reducing mortality and secondary injury progression, respectively.[4][11][12] The continued exploration of diverse therapeutic targets and mechanisms, including the cannabinoid pathway engaged by this compound, is essential for advancing the treatment of traumatic brain injury.
References
- 1. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Trial shows tranexamic acid could reduce head injury deaths [clinicaltrialsarena.com]
- 5. Evaluation of the Effect of Glibenclamide in Patients With Diffuse Axonal Injury Due to Moderate to Severe Head Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Progesterone for Acute Traumatic Brain Injury: A Systematic Review of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 8. Progesterone offers no significant benefit in traumatic brain injury clinical trial [news.emory.edu]
- 9. Research Portal [scholarship.miami.edu]
- 10. Hypothermia for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of tranexamic acid on traumatic brain injury: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Oral Glibenclamide on Brain Contusion Volume and Functional Outcome of Patients with Moderate and Severe Traumatic Brain Injuries: A Randomized Double-Blind Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BAY 38-7271: A Cross-Validation of Effects in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid receptor agonist BAY 38-7271, with a focus on its cross-validated effects in different in vitro cell systems. Data is presented alongside established cannabinoid receptor agonists, CP 55,940 and WIN 55,212-2, to offer a comprehensive performance benchmark.
Mechanism of Action and Signaling Pathway
This compound is a potent agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. The activation of this signaling cascade is a key indicator of the functional activity of cannabinoid receptor agonists.
References
A Comparative Guide to Control Experiments for Studying BAY 38-7271's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY 38-7271, a potent cannabinoid receptor agonist, with other alternatives in the context of its neuroprotective effects. Detailed experimental data, protocols for key in vivo models of brain injury, and an exploration of the underlying signaling pathways are presented to aid in the design and interpretation of preclinical neuroprotection studies.
I. Comparative Efficacy of Cannabinoid Agonists in Neuroprotection
This compound has demonstrated significant neuroprotective properties in animal models of traumatic brain injury (TBI) and cerebral ischemia.[1][2] Its efficacy is attributed to its action as a full agonist at both CB1 and CB2 cannabinoid receptors.[3] To rigorously evaluate the neuroprotective potential of this compound, appropriate control experiments are paramount. This includes comparisons with a vehicle control, antagonism of its receptor-mediated effects, and benchmarking against other cannabinoid agonists.
Quantitative Comparison of Neuroprotective Effects
| Compound | Animal Model | Administration Details | Key Efficacy Endpoint | Result | Reference |
| This compound | Rat SDH | 0.1 µg/kg, 1-hour infusion immediately post-injury | Infarct Volume Reduction | 65% | [1] |
| This compound | Rat SDH | 3 µg/kg, 15-min infusion with 5-hour delay | Infarct Volume Reduction | 64% | [1] |
| This compound | Rat tMCAO | 1 ng/kg/h | Cortical Neuroprotection | 91% | [1] |
| CP 55,940 | Gerbil bilateral carotid artery occlusion | 5 minutes post-reperfusion | Protection against EEG and motor activity changes | Long-lasting (≥7 days) protection | [4] |
| WIN 55,212-2 | Rat permanent MCA occlusion | 30 min before or 30 min after occlusion | Infarct Volume Reduction | Significant reduction | [4] |
II. Essential Control Experiments
To validate the specific neuroprotective effects of this compound, several control experiments are crucial.
Vehicle Control
The vehicle is the solution in which the experimental drug is dissolved. Administering the vehicle alone to a control group of animals ensures that any observed effects are due to the drug itself and not the solvent.
-
Typical Vehicle for Cannabinoid Agonists: A common vehicle for lipophilic compounds like cannabinoid agonists is a mixture of ethanol, a surfactant (e.g., Tween 80 or Cremophor), and saline. For instance, a formulation could be 1:1:18 of ethanol:Cremophor:saline.
Pharmacological Blockade with a Receptor Antagonist
To confirm that the neuroprotective effects of this compound are mediated by cannabinoid receptors, a selective antagonist should be used. Pre-treatment with a CB1 receptor antagonist, such as SR141716A (Rimonabant), should block the neuroprotective effects of this compound.[2][5]
-
Negative Control: The antagonist itself should not have a neuroprotective effect in the injury model when administered alone.
-
Positive Control: The antagonist should effectively block the known effects of a cannabinoid agonist.
Comparison with other Cannabinoid Agonists
Comparing this compound with other well-characterized cannabinoid agonists like CP 55,940 or WIN 55,212-2 helps to benchmark its potency and efficacy.[5][6] These compounds also act on CB1 and CB2 receptors and have demonstrated neuroprotective properties.
III. Experimental Protocols
Detailed methodologies for the key in vivo models used to assess the neuroprotective effects of this compound are provided below.
Acute Subdural Hematoma (SDH) Model in Rats
This model simulates a traumatic brain injury.
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C.
-
Surgical Procedure: A craniotomy is performed over the parietal cortex.
-
Induction of SDH: A volume of autologous non-heparinized blood (e.g., 300 µL) is slowly injected into the subdural space.
-
Treatment Administration: this compound, vehicle, or other control substances are administered intravenously at the desired time points (e.g., immediately post-injury or with a delay).
-
Outcome Measures:
-
Infarct Volume: 24 hours post-injury, the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Edema: Measured by the wet-dry weight method.
-
Intracranial Pressure (ICP): Monitored using an epidural probe.
-
Neurological Deficit Scoring: Assessed using a standardized neurological scoring system.
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This model mimics ischemic stroke.
Protocol:
-
Animal Preparation: As described for the SDH model.
-
Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Induction of Ischemia: A nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Treatment Administration: this compound or control substances are administered as per the experimental design.
-
Outcome Measures: Similar to the SDH model, with a primary focus on infarct volume in the cortex and striatum.
IV. Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the activation of CB1 and CB2 receptors, which triggers downstream signaling cascades that promote cell survival and reduce inflammation.
Signaling Pathway for this compound-Mediated Neuroprotection
Caption: this compound signaling pathway.
Experimental Workflow for Evaluating Neuroprotective Agents
References
- 1. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Role of cannabinoids and endocannabinoids in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
Assessing the Therapeutic Window of BAY 38-7271 in Traumatic Brain Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window and efficacy of BAY 38-7271 against other neuroprotective agents investigated for the treatment of Traumatic Brain Injury (TBI). All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction to this compound
This compound is a potent and selective agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with Ki values of 2.91nM and 4.24nM, respectively.[1] Developed by Bayer AG, it has demonstrated significant neuroprotective effects in preclinical models of TBI.[1][2][3] The compound was advanced to Phase II clinical trials for TBI, although its development appears to have been discontinued.[1] This guide assesses its therapeutic potential in the context of other agents investigated for TBI.
Comparative Efficacy and Therapeutic Window
The following tables summarize the quantitative data on the therapeutic window and neuroprotective efficacy of this compound and selected alternative agents in preclinical and clinical studies of TBI.
Table 1: Preclinical Efficacy of Neuroprotective Agents in TBI Models
| Therapeutic Agent | Animal Model | Dosing and Administration Route | Therapeutic Window | Efficacy Outcome | Reference |
| This compound | Rat, Acute Subdural Hematoma (SDH) | 0.1 µg/kg (1-hour infusion) | Immediate | 65% reduction in infarct volume | [4] |
| Rat, SDH | 10 µg/kg (15-min infusion) | Immediate | 53% reduction in infarct volume | [4] | |
| Rat, SDH | 1.0 µg/kg/h (4-hour infusion) | 5 hours post-injury | 49% reduction in infarct volume | [4] | |
| Rat, SDH | 3 µg/kg (15-min infusion) | 5 hours post-injury | 64% reduction in infarct volume | [4] | |
| Cyclosporine A | Rat, Controlled Cortical Impact (CCI) | 20 mg/kg IP bolus + 10 mg/kg/day osmotic pump | 1 hour post-injury | ~68% decrease in cortical damage | [5] |
| Rat, CCI | 20 mg/kg IP bolus + 10 mg/kg/day osmotic pump | 3 hours post-injury | ~46% decrease in cortical damage | [5] | |
| Rat, CCI | 20 mg/kg IP bolus + 10 mg/kg/day osmotic pump | 4-8 hours post-injury | ~28% decrease in cortical damage | [5] | |
| Pig, Focal TBI | Not specified | Not specified | 35% reduction in parenchymal injury volume | [6] | |
| Progesterone (B1679170) | Mouse, Controlled Contusion | 8 mg/kg/day, i.p. | Not specified | Significant improvement in neurological deficits and reduced brain edema | [7][8] |
| Rat, Cortical Impact | 4 mg/kg, i.p. at 1, 6, and 24h post-injury | Up to 24 hours post-injury | Significantly decreased cerebral edema | [9] |
Table 2: Clinical Trial Outcomes for Alternative Neuroprotective Agents in TBI
| Therapeutic Agent | Phase | Patient Population | Dosing and Administration Route | Therapeutic Window | Efficacy Outcome | Safety Profile | Reference |
| Cyclosporine A | Phase IIa | Severe TBI (GCS 4-8) | 2.5 mg/kg loading dose + 5 or 10 mg/kg/day continuous infusion for 5 days | Not specified | Trend to decrease in brain injury biomarkers (GFAP, neurofilament light, tau, UCH-L1) | Safe and well-tolerated; similar adverse events between treatment groups | [10][11] |
| Phase II | Severe TBI | 5 mg/kg infused over 24 hours | Within 12 hours of injury | No significant difference in neurological outcome. Transient differences in BUN and WBC counts. | Good safety profile. | [12][13] | |
| Progesterone | Phase III (ProTECT III) | Acute TBI (GCS 4-12) | IV infusion for 4 days | Within 11 hours of injury | No significant benefit in favorable outcomes (51% progesterone vs. 56% placebo). | Generally well-tolerated; higher incidence of phlebitis in the progesterone group. | [14] |
| Phase III (SYNAPSE) | Severe TBI | IV infusion for 120 hours | Within 8 hours of injury | No significant difference in favorable outcomes (50.4% progesterone vs. 50.5% placebo). | Similar mortality rates and adverse events to placebo. | [15] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model in Rats
The CCI model is a widely used preclinical model to induce a focal brain contusion. The following protocol is a generalized representation based on common methodologies.[16][17][18]
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and mount it in a stereotactic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, ensuring the dura mater remains intact.
-
Injury Induction: Position the CCI device, which consists of a pneumatically or electromagnetically driven impactor, perpendicular to the exposed dura. Set the desired injury parameters (e.g., impact velocity, depth of cortical deformation, and dwell time). A moderate injury in a rat is often induced with a velocity of 3-4 m/s and a deformation depth of 1-2 mm.[18]
-
Closure: Following the impact, remove the impactor, and close the scalp incision with sutures.
-
Post-operative Care: Monitor the animal's recovery, providing appropriate analgesia and supportive care.
Fluid Percussion Injury (FPI) Model in Mice
The FPI model is utilized to create a combination of focal and diffuse brain injury. The following is a general protocol.[19][20][21][22][23]
-
Animal Preparation and Craniotomy: Anesthetize the mouse and place it in a stereotactic frame. Perform a craniotomy (typically 3 mm) over the parietal cortex, lateral to the sagittal suture.
-
Injury Hub Placement: Secure a hollow injury hub over the craniotomy site using dental cement.
-
Injury Induction: The following day, fill the hub with saline and connect it to the fluid percussion device. A pendulum strikes a piston, generating a fluid pressure pulse of a defined magnitude (e.g., 1.2-1.5 atm for moderate injury) that is transmitted to the intact dura.
-
Post-Injury Monitoring: Record the duration of apnea (B1277953) and righting reflex suppression as immediate neurological assessments.
-
Closure and Recovery: Remove the injury hub and suture the scalp. Provide post-operative care as with the CCI model.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
This compound exerts its neuroprotective effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events that are largely neuroprotective.
Caption: Cannabinoid receptor signaling pathway activated by this compound.
Experimental Workflow for Assessing Neuroprotective Agents in TBI
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective agent like this compound in a preclinical TBI model.
Caption: Workflow for preclinical evaluation of neuroprotective agents in TBI.
Erythropoietin (EPO) Neuroprotective Signaling Pathway
Erythropoietin, an alternative neuroprotective agent, activates its receptor (EPOR) to initiate signaling cascades that promote cell survival and reduce inflammation.
Caption: Erythropoietin (EPO) neuroprotective signaling pathway.
Conclusion
This compound demonstrates potent neuroprotective effects in preclinical TBI models with a therapeutic window of at least 5 hours.[2][24] Its efficacy in reducing infarct volume is comparable to or greater than that observed with other investigational agents such as Cyclosporine A in similar preclinical settings. While this compound showed promise, its clinical development was halted. In contrast, agents like Cyclosporine A have progressed further in clinical trials, demonstrating safety but with limited evidence of efficacy on neurological outcomes thus far. Progesterone, despite strong preclinical data, failed to show benefit in large Phase III trials. This comparative analysis highlights the challenges in translating preclinical neuroprotective efficacy into clinical success for TBI. The data presented underscores the importance of the therapeutic window and suggests that while this compound had a promising preclinical profile, further investigation would be necessary to determine its potential clinical utility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicalresearchjournal.org [medicalresearchjournal.org]
- 4. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progesterone induces neuroprotection associated with immune/inflammatory modulation in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by Estrogen and Progesterone in Traumatic Brain Injury and Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copenhagen Head Injury Ciclosporin Study: A Phase IIa Safety, Pharmacokinetics, and Biomarker Study of Ciclosporin in Severe Traumatic Brain Injury Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copenhagen Head Injury Ciclosporin Study: A Phase IIa Safety, Pharmacokinetics, and Biomarker Study of Ciclosporin in Severe Traumatic Brain Injury Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Tolerability of Cyclosporin A in Severe Traumatic Brain Injury Patients: Results from a Prospective Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and tolerability of cyclosporin a in severe traumatic brain injury patients: results from a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progesterone offers no significant benefit in traumatic brain injury clinical trial [news.emory.edu]
- 15. aboutlawsuits.com [aboutlawsuits.com]
- 16. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]
- 19. A Mouse Model for Juvenile, Lateral Fluid Percussion Brain Injury Reveals Sex-Dependent Differences in Neuroinflammation and Functional Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Historical Review of the Fluid-Percussion TBI Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Fluid Percussion Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Adaptation of the fluid percussion injury model to the mouse. | Semantic Scholar [semanticscholar.org]
- 24. BAY 38–7271: A Novel Highly Selective and Highly Potent Cannabinoid Receptor Agonist for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of BAY 38-7271 and Other Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic potency of the novel cannabinoid receptor agonist BAY 38-7271 against other well-characterized cannabinoids, including CP 55,940, WIN 55,212-2, and Δ⁹-Tetrahydrocannabinol (THC). This document summarizes available quantitative data from preclinical studies, details common experimental protocols for assessing analgesia, and illustrates the key signaling pathways involved.
This compound is a potent, selective agonist for both CB1 and CB2 cannabinoid receptors.[1][2] While its primary development focus has been on its neuroprotective properties, particularly in the context of traumatic brain injury, its structural and functional similarity to other analgesic cannabinoids warrants an examination of its potential in pain modulation.[3][4][5]
Quantitative Comparison of Analgesic Potency
Direct comparative studies detailing the analgesic potency of this compound in standardized preclinical pain models are limited in the public domain. However, to provide a useful benchmark, the following table summarizes the reported median effective dose (ED50) values for other prominent cannabinoids in common rodent models of analgesia. It is important to note that these values can vary significantly based on the specific experimental conditions, including the animal species and strain, route of administration, and the specific pain stimulus used.
| Compound | Test Model | Species | Route of Administration | Analgesic ED50 |
| This compound | Not Publicly Available | - | - | Data not available |
| CP 55,940 | Tail-Flick | Rat | Intraperitoneal (i.p.) | 0.25 mg/kg |
| Hot-Plate | Mouse | Subcutaneous (s.c.) | 1.13 mg/kg | |
| WIN 55,212-2 | Tail-Flick | Rat | Intrathecal (i.t.) | Effective at 1-100 µg |
| Formalin Test (Late Phase) | Rat | Intraperitoneal (i.p.) | 0.3 mg/kg | |
| Δ⁹-THC | Tail-Flick | Rat (Male) | Oral | 1.66 mg/kg |
| Tail-Flick | Rat (Female) | Oral | 4.34 mg/kg |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the analgesic effects of cannabinoid compounds.
Tail-Flick Test
This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
-
Animal Preparation: Acclimate adult mice or rats to the testing environment to minimize stress.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the animal.
-
Position the distal portion of the tail over the radiant heat source.
-
Activate the heat source and start a timer simultaneously.
-
The timer stops automatically when the animal flicks its tail.
-
Record the latency period. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The latency to tail flick is the primary measure. An increase in latency following drug administration indicates an analgesic effect.
Hot-Plate Test
This assay assesses the response latency to a thermal stimulus applied to the paws.
-
Animal Preparation: Acclimate animals to the testing room.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Place the animal on the heated surface of the hot-plate.
-
Start a timer immediately.
-
Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.
-
Record the time until the first nociceptive response is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
-
Data Analysis: An increased latency to respond is indicative of analgesia.
Formalin Test
This model assesses the response to a persistent inflammatory pain stimulus.
-
Animal Preparation: Acclimate animals to individual observation chambers.
-
Procedure:
-
Inject a dilute formalin solution (e.g., 2.5%) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the cumulative time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-40 minutes post-injection), reflecting inflammatory pain.
-
-
Data Analysis: A reduction in the duration of licking/biting in either phase indicates an analgesic effect.
Signaling Pathways in Cannabinoid-Mediated Analgesia
The analgesic effects of cannabinoids are primarily mediated through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade is depicted below.
Experimental Workflow for Analgesic Potency Assessment
The following diagram outlines a typical workflow for evaluating the analgesic potency of a novel compound.
References
- 1. [PDF] Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties. | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the diarylether sulfonylester (-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate (this compound) as a potent cannabinoid receptor agonist with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. realmofcaring.org [realmofcaring.org]
- 5. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of BAY 38-7271 in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the translational potential of BAY 38-7271, a potent cannabinoid receptor agonist, investigated for its neuroprotective effects in traumatic brain injury (TBI) and cerebral ischemia. Its performance is objectively compared with other neuroprotective agents that have been explored for similar indications, supported by available preclinical and clinical data.
Executive Summary
This compound, a full agonist of both CB1 and CB2 cannabinoid receptors, demonstrated significant neuroprotective efficacy in various preclinical models of acute brain injury. It showed promise in reducing infarct volume, mitigating brain edema, and improving neurological outcomes in animal studies. Despite these encouraging preclinical findings, its clinical development was halted after Phase II trials. This guide delves into the data behind this compound and compares it with other neuroprotective strategies, including the synthetic cannabinoid analogue dexanabinol (B1670333), progesterone, erythropoietin (EPO), and statins. The comparison highlights the persistent challenge of translating promising preclinical neuroprotective effects into clinical efficacy for TBI and stroke.
Data Presentation: Comparative Efficacy of Neuroprotective Agents
The following tables summarize the key characteristics and experimental data for this compound and its alternatives.
Table 1: Profile of Investigated Neuroprotective Agents
| Compound | Mechanism of Action | Primary Indication(s) Investigated | Highest Stage of Development | Status |
| This compound | Full agonist of CB1 and CB2 cannabinoid receptors.[1][2] | Traumatic Brain Injury, Cerebral Ischemia | Phase II Clinical Trial[3] | Development Halted |
| Dexanabinol (HU-211) | Synthetic, non-psychotropic cannabinoid; NMDA receptor antagonist.[4][5][6][7][8] | Traumatic Brain Injury | Phase III Clinical Trial[4][5][6][7] | Failed to meet primary endpoint |
| Progesterone | Neurosteroid with pleiotropic effects, including anti-inflammatory and anti-excitotoxic actions.[9][10][11][12][13] | Traumatic Brain Injury | Phase III Clinical Trial[13] | Failed to show benefit |
| Erythropoietin (EPO) | Hematopoietic agent with neuroprotective properties, including anti-apoptotic and anti-inflammatory effects.[14][15][16][17][18] | Traumatic Brain Injury, Stroke | Phase III Clinical Trial[15][16][17] | Mixed results, concerns about thrombotic events |
| Statins (e.g., Simvastatin) | HMG-CoA reductase inhibitors with pleiotropic effects, including anti-inflammatory and neuroprotective actions.[19][20][21][22][23] | Traumatic Brain Injury, Stroke | Preclinical and early Clinical Trials | Ongoing research |
Table 2: Preclinical Efficacy in Traumatic Brain Injury (TBI) Models
| Compound | Animal Model | Key Findings | Effective Dose Range | Reference |
| This compound | Rat, acute subdural hematoma | 65% infarct volume reduction; reduced intracranial pressure and brain water content.[24] | 0.1 µg/kg (infusion) | [Mauler et al., 2003][24] |
| Dexanabinol | Rat, closed head injury | Improved motor function recovery, reduced BBB dysfunction and edema. | 2.5-5 mg/kg | [Shohami et al., 1997] |
| Progesterone | Mouse, controlled cortical impact | Improved neurological function, reduced brain edema.[9] | 8 mg/kg | [Djebaili et al., 2004][9] |
| Erythropoietin | Rat, cortical impact injury | Reduced contusion volume and neuronal death. | 1000-5000 U/kg | [Brines et al., 2000] |
| Simvastatin | Rat, penetrating ballistic-like brain injury | Mitigated cognitive impairment, reduced serum inflammatory markers.[19] | 1-5 mg/kg | [Mountney et al., 2016][19] |
Table 3: Clinical Trial Outcomes in Traumatic Brain Injury (TBI)
| Compound | Phase | Number of Patients | Primary Outcome | Result | Reference |
| This compound | IIa | N/A (Trial planned) | Efficacy, safety, and pharmacokinetics in comatose patients with severe TBI. | Development appears to have stopped. | [EUCTR2006-001589-17-BE][3] |
| Dexanabinol | III | 846 | Extended Glasgow Outcome Scale at 6 months. | No significant difference compared to placebo.[4][5][6][7] | [Maas et al., 2006][5][6][7] |
| Progesterone | III (ProTECT III) | 882 | Glasgow Outcome Scale-Extended at 6 months. | Trial stopped for futility; no benefit observed.[13] | [Skolnick et al., 2014][13] |
| Erythropoietin | III (EPO-TBI) | 606 | Unfavourable neurological outcome or death at 6 months. | No significant improvement in neurological outcome. | [Nichol et al., 2015] |
| Statins | II | 80 | Favorable outcome on Glasgow Outcome Scale-Extended at 6 months. | Trend towards improved outcomes, larger trials needed. | [Tapia-Perez et al., 2013] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Cannabinoid Receptor Binding Assay ([³⁵S]GTPγS)
This assay is used to determine the functional activity of compounds at G-protein coupled receptors, such as the cannabinoid receptors.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing recombinant cannabinoid receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.
-
Assay Procedure: Membranes are incubated with the test compound (e.g., this compound) at various concentrations, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The reaction is initiated by the addition of the membranes and incubated at 30°C for a defined period (e.g., 60 minutes).
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS. The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G-proteins, is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Dose-response curves are generated to determine the EC50 and Emax values of the test compound.
Animal Model of Traumatic Brain Injury (Controlled Cortical Impact)
The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal brain injury in rodents.
-
Animal Preparation: Adult male rats or mice (e.g., Sprague-Dawley rats, 250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). The animal's head is fixed in a stereotaxic frame.
-
Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.
-
Injury Induction: A pneumatically or electromagnetically driven impactor with a specific tip diameter (e.g., 3-5 mm) is positioned over the exposed dura. The impactor is accelerated to a predetermined velocity (e.g., 3-6 m/s) to produce a defined cortical deformation (e.g., 1-2 mm depth).
-
Post-Injury Care: The bone flap is either replaced or a sterile material is used to cover the craniotomy. The scalp is sutured, and the animal is allowed to recover from anesthesia in a warmed cage. Post-operative analgesics are administered.
-
Drug Administration: The test compound (e.g., progesterone, 8 mg/kg, i.p.) or vehicle is administered at a specified time point post-injury (e.g., 1 hour).
-
Outcome Measures: Neurological function is assessed using behavioral tests (e.g., Morris water maze for cognitive function, rotarod for motor function). At the end of the study, animals are euthanized, and brains are collected for histological analysis of lesion volume and brain edema measurement (wet-dry weight method).
Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)
The Middle Cerebral Artery Occlusion (MCAO) model is a common method to induce a stroke-like injury in rodents.
-
Animal Preparation: Adult male rats (e.g., Wistar rats, 280-320g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed through a midline neck incision. The ECA is ligated and transected.
-
Occlusion: A monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (optional): For transient MCAO, the suture is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Drug Administration: The test compound (e.g., this compound, 1 ng/kg/h, i.v. infusion) or vehicle is administered before, during, or after the occlusion.
-
Outcome Measures: Neurological deficit is scored at various time points. After a set survival period (e.g., 24 hours), the animal is euthanized, and the brain is removed. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. BAY-38-7271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of dexanabinol in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Efficacy and safety of dexanabinol in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial | Semantic Scholar [semanticscholar.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Progesterone induces neuroprotection associated with immune/inflammatory modulation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progesterone Treatment following Traumatic Brain Injury in the 11-day-old Rat Attenuates Cognitive Deficits and Neuronal Hyperexcitability in Adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by Estrogen and Progesterone in Traumatic Brain Injury and Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Progesterone for Traumatic Brain Injury, Experimental Clinical Treatment III Trial Revisited: Objective Classification of Traumatic Brain Injury With Brain Imaging Segmentation and Biomarker Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erythropoietin Neuroprotection with Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erythropoietin in traumatic brain injury: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Erythropoietin in traumatic brain injury: Study protocol for a randomised controlled trial : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 17. Erythropoietin in traumatic brain injury: study protocol for a randomised controlled trial. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 18. Frontiers | Phase-Targeted Erythropoietin Derivatives for Traumatic Brain Injury: Bridging Mechanisms to Precision Therapy [frontiersin.org]
- 19. Intravenous Administration of Simvastatin Improves Cognitive Outcome following Severe Traumatic Brain Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simvastatin Therapy in the Acute Stage of Traumatic Brain Injury Attenuates Brain Trauma-Induced Depression-Like Behavior in Rats by Reducing Neuroinflammation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The neuroprotective effect of statin in traumatic brain injury: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simvastatin Combined with Antioxidant Attenuates the Cerebral Vascular Endothelial Inflammatory Response in a Rat Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to BAY 38-7271: A Potent Tool for Interrogating the Endocannabinoid System
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the complex roles of the endocannabinoid system (ECS) in health and disease. This guide provides a comprehensive comparison of BAY 38-7271 with other commonly used pharmacological tools, supported by experimental data and detailed methodologies to aid in the design and interpretation of studies targeting the ECS.
This compound is a potent and selective agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), demonstrating significant neuroprotective properties.[1][2][3][4][5][6] Its utility as a research tool is best understood in the context of other available compounds that modulate the ECS, including other receptor agonists and antagonists, as well as inhibitors of the key metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
Comparative Analysis of Endocannabinoid System Tool Compounds
The efficacy and selectivity of a tool compound are paramount for generating reliable and reproducible data. The following tables summarize the quantitative data for this compound and a selection of alternative compounds, providing a basis for informed compound selection.
Cannabinoid Receptor Ligands: Agonists and Antagonists
This table compares the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound with other widely used cannabinoid receptor agonists and antagonists. Lower Ki and EC50/IC50 values indicate higher potency.
| Compound | Target(s) | Ki (nM) - Human CB1 | Ki (nM) - Human CB2 | EC50/IC50 (nM) | Compound Type | Reference(s) |
| This compound | CB1/CB2 | 1.85 - 2.91 | 4.24 - 5.96 | - | Full Agonist | [1][3][4][5][6] |
| CP 55,940 | CB1/CB2 | 0.6 - 5.0 | 0.7 - 2.6 | 0.2 (CB1), 0.3 (CB2) | Full Agonist | [7][8] |
| WIN 55,212-2 | CB1/CB2 | ~21 | ~13 | - | Full Agonist | [9] |
| ACEA | CB1 selective | 1.4 | >2000 | - | Agonist | [10][11] |
| JWH133 | CB2 selective | ~680 | 3.4 | - | Agonist | [12][13][14] |
| AM251 | CB1 selective | ~7.5 | ~2300 | - | Antagonist/Inverse Agonist | [5] |
| SR141716A (Rimonabant) | CB1 selective | ~2.0 | >1000 | - | Antagonist/Inverse Agonist | [9] |
| AM630 | CB2 selective | ~5000 | 31.2 | - | Antagonist/Inverse Agonist | [15][16][17][18] |
Endocannabinoid Enzyme Inhibitors
This table presents the inhibitory potency (IC50) of common tool compounds targeting FAAH and MGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.
| Compound | Target Enzyme | IC50 (nM) | Selectivity | Reference(s) |
| URB597 | FAAH | 3 - 5 | Highly selective over MGL | [19][20][21][22] |
| JZL184 | MGL | 8 | >300-fold selective over FAAH | [2][23][24] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of how these tool compounds interact with the endocannabinoid system, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for compound characterization.
Caption: Endocannabinoid signaling at a synapse.
Caption: Workflow for characterizing a novel cannabinoid compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of research findings. Below are methodologies for key assays used to characterize endocannabinoid tool compounds.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from CB1 or CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP 55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3% BSA, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and the test compound at various concentrations.
-
Add the radioligand [³H]CP 55,940 at a final concentration close to its Kd value (e.g., 0.5-1 nM).
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to stimulate G-protein activation via CB1 or CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compound (agonist) at various concentrations.
-
Basal control (no agonist).
-
Non-specific binding control (e.g., unlabeled GTPγS).
Procedure:
-
Pre-incubate cell membranes with GDP (e.g., 10-30 µM) on ice.
-
In a 96-well plate, add the assay buffer, pre-incubated membranes, and the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the curve.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation, such as CB1 and CB2.
Objective: To determine the potency (IC50) of a test compound to inhibit forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (agonist) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Determine the IC50 value from this curve.
By providing a clear comparison of this compound with other key endocannabinoid system tool compounds, alongside detailed experimental methodologies and visual aids, this guide aims to empower researchers to make informed decisions in their quest to unravel the complexities of the endocannabinoid system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. abmole.com [abmole.com]
- 6. ramidachem.com [ramidachem.com]
- 7. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 8. Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A selective CB2R agonist (JWH133) protects against pulmonary fibrosis through inhibiting FAK/ERK/S100A4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apexbt.com [apexbt.com]
- 16. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 18. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. selleckchem.com [selleckchem.com]
- 20. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 21. apexbt.com [apexbt.com]
- 22. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of BAY 38-7271: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of BAY 38-7271, a potent cannabinoid receptor agonist used in scientific research. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Pre-Disposal Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for similar chemicals recommends the following precautions:
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use eye protection, such as safety glasses or goggles.[1]
-
General Hygiene: Wash hands, arms, and face thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.[1]
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first step in the disposal process.
-
Identify as Hazardous Waste: this compound should be treated as hazardous chemical waste. Due to its biological activity and potential for environmental impact, it must not be disposed of down the drain or in regular trash.[2][3]
-
Segregate from Other Waste: Do not mix this compound waste with incompatible materials. It should be collected in a designated and properly labeled waste container.[3] Incompatible chemicals should not be stored together or combined in the same waste container.[2]
-
Segregation Guidelines:
Packaging and Labeling of Waste
Correct packaging and labeling are crucial for the safe transport and disposal of hazardous waste.
-
Use Compatible Containers: Collect this compound waste in a container that is compatible with the chemical. The container must be in good condition, with a secure, leak-proof cap.[2][3][4]
-
Do Not Overfill: Liquid waste containers should not be filled to more than 75% capacity to allow for expansion.[4]
-
Proper Labeling: All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "(−)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluorobutyl-1-sulfonate" or "this compound."
-
The specific hazards associated with the chemical (e.g., "Toxic," "Harmful if swallowed").
-
The accumulation start date.
-
The name and contact information of the generating laboratory or researcher.
-
Storage of Chemical Waste
Proper storage of hazardous waste pending disposal is essential to prevent accidents in the laboratory.
-
Designated Storage Area: Store waste containers in a designated, well-ventilated area away from heat and ignition sources.[3]
-
Secondary Containment: Use secondary containment, such as a tray, to prevent the spread of material in case of a spill.[3]
-
Secure Storage: Given that this compound is a cannabinoid receptor agonist and may be subject to specific regulations, store it in a locked and secure location to prevent unauthorized access.[1]
Disposal Procedures
The final disposal of this compound must be conducted in accordance with all applicable regulations.
-
Regulatory Compliance: Dispose of contents in accordance with local, state, federal, and international regulations.[1] In some jurisdictions, synthetic cannabinoids like this compound may be classified as controlled substances, which may entail stricter disposal requirements.[5]
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup for your properly packaged and labeled this compound waste.[2][3]
-
Do Not Dispose On-Site: Never dispose of hazardous waste down the drain, in the regular trash, or by evaporation in a fume hood.[2][3]
-
Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[2]
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound, from initial handling to final pickup.
Caption: Workflow for the safe disposal of this compound.
Summary of Key Disposal Information
| Procedure | Key Requirements | Regulatory Compliance |
| Identification | Classify as hazardous chemical waste. | Adhere to EPA (RCRA) and local regulations.[2][3] |
| Segregation | Store separately from incompatible materials (acids, bases, oxidizers, flammables).[3] | Follow institutional chemical hygiene plan. |
| Packaging | Use compatible, sealed, and non-leaking containers. Do not exceed 75% capacity for liquids.[4] | DOT regulations for transport may apply. |
| Labeling | Clearly mark with "Hazardous Waste," chemical name, and associated hazards.[2][3] | OSHA and EPA labeling requirements. |
| Storage | Designated, secure, and well-ventilated area with secondary containment.[3] | Institutional and local fire codes. |
| Disposal | Arrange for pickup by certified hazardous waste personnel (e.g., institutional EHS).[2][3] | Must comply with all local, state, and federal disposal regulations.[1] |
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Navigating the Safe Handling of BAY 38-7271: A Guide for Researchers
Personal Protective Equipment (PPE)
Given the high potency of BAY 38-7271, a comprehensive approach to personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the compound is handled. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered or volatile forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation. |
| N95 or higher-rated respirator | Recommended for weighing and handling of the solid compound outside of a ventilated enclosure, based on a risk assessment. | |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Disposable Gown/Sleeves | Recommended when there is a potential for significant contamination. | |
| Foot Protection | Closed-toe shoes | Required in all laboratory areas. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the research.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory, clearly marked with appropriate hazard signs.
-
Spill Kit: Ensure a spill kit appropriate for potent compounds is readily accessible. This should include absorbent materials, decontamination solutions, and appropriate waste disposal bags.
-
Pre-weighing: Whenever possible, purchase the compound in pre-weighed amounts to avoid the need for weighing, which is a high-risk activity for aerosol generation. If weighing is necessary, it must be done in a ventilated balance enclosure or a fume hood.
2. Handling and Use:
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Aerosolization: All procedures that could generate aerosols (e.g., sonication, vortexing) should be performed in a sealed container and within a fume hood.
-
Transportation: When transporting the compound within the laboratory, use a sealed, shatter-proof secondary container.
3. Decontamination and Cleanup:
-
Work Surfaces: All surfaces and equipment that come into contact with this compound should be decontaminated at the end of each procedure. A suitable decontamination solution (e.g., a solution of a strong oxidizing agent, followed by a detergent and water rinse, depending on compatibility with the surfaces) should be used.
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with absorbent material. Decontaminate the area using an appropriate procedure and dispose of all materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated, sealed hazardous waste container. |
| Contaminated Solvents | Collect in a designated, properly labeled hazardous waste container. |
Logical Relationship for Disposal
Caption: A decision tree for the proper segregation and disposal of waste contaminated with this compound.
Key Experimental Protocols
While specific experimental protocols for this compound are proprietary, its use as a cannabinoid receptor agonist suggests its application in assays designed to measure CB1 and CB2 receptor binding and functional activity. Researchers can adapt standard protocols for these assays.
General Radioligand Binding Assay Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with BSA).
-
Competition Assay: Incubate the cell membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis.
General Functional Assay Protocol (e.g., GTPγS Binding Assay):
-
Membrane Preparation: Prepare cell membranes from cells expressing the cannabinoid receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer.
-
Reaction Mixture: Incubate the cell membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed for a defined period.
-
Separation: Separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the EC₅₀ and maximal stimulation (Emax) for this compound.
By adhering to these stringent safety protocols and operational plans, researchers can safely handle this compound while advancing their scientific investigations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
